Product packaging for 2-Methoxyhexane(Cat. No.:CAS No. 25246-71-3)

2-Methoxyhexane

Cat. No.: B15478497
CAS No.: 25246-71-3
M. Wt: 116.20 g/mol
InChI Key: OVLZCXHCJCDIJB-UHFFFAOYSA-N
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Description

2-Methoxyhexane is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B15478497 2-Methoxyhexane CAS No. 25246-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25246-71-3

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

2-methoxyhexane

InChI

InChI=1S/C7H16O/c1-4-5-6-7(2)8-3/h7H,4-6H2,1-3H3

InChI Key

OVLZCXHCJCDIJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyhexane (CAS No. 25246-71-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyhexane, a dialkyl ether. The document consolidates available data on its chemical and physical properties, outlines a probable synthesis methodology, and discusses its spectroscopic profile and safety considerations. The information is structured to serve as a foundational resource for professionals in research and development.

Compound Identification and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 25246-71-3.[1][2] It is also known by other names such as Hexyl-(2)-methyl-aether and 2-hexyl methyl ether.[1][3]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 25246-71-3[1][2][3]
IUPAC Name This compound[3]
Molecular Formula C₇H₁₆O[1][2][3]
SMILES CCCCC(C)OC[3]
InChI InChI=1S/C7H16O/c1-4-5-6-7(2)8-3/h7H,4-6H2,1-3H3[3]
InChIKey OVLZCXHCJCDIJB-UHFFFAOYSA-N[3]
Physical and Chemical Properties
PropertyValue (Computed)Source
Molecular Weight 116.20 g/mol [3][4]
XLogP3-AA (Lipophilicity) 2.3[3][4]
Topological Polar Surface Area 9.2 Ų[3][4]
Hydrogen Bond Donor Count 0[3][4]
Hydrogen Bond Acceptor Count 1[3][4]
Rotatable Bond Count 4[3][4]
Exact Mass 116.120115130 Da[3][4]
Complexity 43.7[3][4]

Synthesis of this compound

A common and effective method for the synthesis of ethers from alkenes is the alkoxymercuration-demercuration reaction. This method follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond, and notably, avoids carbocation rearrangements that can occur in acid-catalyzed hydration.[5] For this compound, the logical precursors are 1-hexene (B165129) and methanol (B129727).[1]

Reaction Pathway

The synthesis proceeds in two steps:

  • Alkoxymercuration: 1-Hexene reacts with mercuric acetate (B1210297) in methanol. The methanol acts as a nucleophile, attacking the intermediate mercurinium ion to form a stable organomercury ether intermediate.

  • Demercuration: The organomercury intermediate is then reduced with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final product, this compound.

G Synthesis Pathway of this compound cluster_reactants Reactants cluster_reagents Reagents Hexene 1-Hexene HgOAc 1. Hg(OAc)₂ Hexene->HgOAc Step 1: Alkoxymercuration Methanol Methanol Methanol->HgOAc Step 1: Alkoxymercuration NaBH4 2. NaBH₄ HgOAc->NaBH4 Intermediate Product This compound NaBH4->Product Step 2: Demercuration

Caption: Synthesis of this compound via Alkoxymercuration-Demercuration.

Representative Experimental Protocol

The following is a representative experimental protocol based on the general principles of alkoxymercuration-demercuration.

Materials:

  • 1-Hexene

  • Methanol (anhydrous)

  • Mercuric acetate [Hg(OAc)₂]

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (for extraction)

Procedure:

  • Alkoxymercuration: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in 50 mL of anhydrous methanol. To this stirring solution, add 1-hexene dropwise over 15 minutes at room temperature. Continue stirring the reaction mixture for an additional 60-90 minutes until the reaction is complete (monitored by TLC).

  • Workup 1: Cool the flask in an ice bath. Add 50 mL of 3 M NaOH solution, followed by the slow, portion-wise addition of a solution of sodium borohydride in 50 mL of 3 M NaOH. A black precipitate of elemental mercury will form.

  • Demercuration: Allow the mixture to stir for another 60-90 minutes at room temperature to ensure complete reduction.

  • Extraction: Decant the supernatant liquid from the mercury precipitate. Transfer the liquid to a separatory funnel and extract three times with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Spectroscopic and Analytical Data

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethers typically involves cleavage of the C-O bond and the C-C bond alpha to the oxygen. For this compound, the most stable and abundant fragment (base peak) is expected from the alpha-cleavage, resulting in the [CH₃-O=CH-CH₃]⁺ ion.

m/z (Mass/Charge Ratio)Relative IntensityProbable Fragment
116Low[C₇H₁₆O]⁺ (Molecular Ion, M⁺)
59 High (Base Peak) [C₃H₇O]⁺
43Moderate[C₃H₇]⁺
41Moderate[C₃H₅]⁺
Data derived from NIST GC-MS data available on PubChem.[3]
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key absorption will be the C-O-C stretch characteristic of ethers.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850–2960C-H (sp³) StretchStrong
1450–1470C-H Bend (Methylene/Methyl)Medium
1370–1385C-H Bend (Methyl)Medium
1080–1150 C-O-C Stretch (Ether) Strong
Expected values based on characteristic IR absorptions for aliphatic ethers.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The spectrum will show distinct signals for the methoxy (B1213986) protons and the various protons along the hexyl chain.

Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.3Singlet3H-O-CH
~3.2-3.4Multiplet1HCH -OCH₃
~1.1Doublet3HCH ₃-CH
~1.2-1.5Multiplet6H-(CH ₂)₃-
~0.9Triplet3H-CH ₃ (terminal)

¹³C NMR (Carbon-13 NMR): The spectrum will show seven distinct signals corresponding to each unique carbon atom.

Expected Chemical Shift (δ, ppm)Assignment
~75-80C H-OCH₃
~56-58-O-C H₃
~38-40C H₂ (adjacent to CH)
~31-33C H₂ (terminal chain)
~25-27C H₂ (central chain)
~22-24C H₃-CH
~14-C H₃ (terminal)
Expected chemical shifts are estimates based on analogous structures and general NMR principles.[8][9][10]

Applications and Uses

The documented use for this compound is broadly stated as "For industry use only".[1] Specific applications in scientific research or as a component in commercial products are not widely reported in available literature. Its properties as a non-polar aprotic solvent suggest potential utility in organic synthesis or as a specialty solvent.

Safety and Handling

Disclaimer: This information is for the isomer 1-methoxyhexane (B1208298) and should be used for precautionary guidance only. Users must conduct their own risk assessment.

Hazard ClassGHS ClassificationHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.

Recommended Precautionary Statements (based on isomer):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[11]

  • P233: Keep container tightly closed.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification and confirmation of a sample suspected to be this compound.

G Identification Workflow for this compound cluster_start Initial Analysis cluster_confirm Structural Confirmation cluster_result Conclusion Start Unknown Sample IR IR Spectroscopy Start->IR Check_IR C-O-C stretch (~1100 cm⁻¹)? IR->Check_IR MS Mass Spectrometry Check_MS M⁺ at m/z 116? Base Peak at m/z 59? MS->Check_MS NMR 1H and 13C NMR Check_NMR ¹H and ¹³C spectra match expected shifts? NMR->Check_NMR Result Identity Confirmed: This compound Check_IR->MS Yes No Not this compound Check_IR->No No Check_MS->NMR Yes Check_MS->No No Check_NMR->Result Yes Check_NMR->No No

Caption: Logical workflow for the spectroscopic identification of this compound.

References

2-Methoxyhexane: A Technical Guide to Its Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhexane, an ether with the chemical formula C7H16O, presents a subject of interest in various chemical research and development sectors. Its molecular structure, consisting of a methoxy (B1213986) group attached to the second carbon of a hexane (B92381) chain, gives rise to specific physical properties that dictate its behavior and potential applications. Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups.[1] The presence of the electronegative oxygen atom introduces a degree of polarity, influencing properties such as boiling point and solubility.[2][3] Unlike alcohols, ethers lack a hydroxyl group, which means they cannot act as hydrogen bond donors, a key factor determining their physical characteristics.[1][4] This guide provides a detailed overview of the known and predicted physical properties of this compound, outlines standard experimental protocols for their determination, and explores the relationship between its molecular structure and its physical behavior.

Core Physical Properties of this compound

Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental studies. The following table summarizes these properties.

Physical PropertyValueSource
Molecular Weight 116.20 g/mol PubChem[5]
Boiling Point N/ALookChem[6]
Melting Point N/ALookChem[6]
Density N/ALookChem[6]
Refractive Index N/ALookChem[6]
Solubility Sparingly soluble in waterGeeksforGeeks[3]
XLogP3 2.3PubChem[5]
Topological Polar Surface Area 9.2 ŲPubChem[5]

Experimental Protocols for Determination of Physical Properties

While specific experimental data for this compound is sparse, the following are detailed, standard methodologies for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Distillation

A common method for determining the boiling point of a volatile liquid is through distillation.[2]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample (a few milliliters) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is gently heated.

    • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

Methodology: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

  • Apparatus: A pycnometer, an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

    • The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

  • Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water circulator.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed and the light source is switched on.

    • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale.

    • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates these relationships.

G cluster_structure Molecular Structure of this compound cluster_properties Physical Properties Structure CH3-O-CH(CH3)-(CH2)3-CH3 BoilingPoint Boiling Point Structure->BoilingPoint Weak dipole-dipole interactions due to C-O-C bond. No hydrogen bonding between molecules leads to a lower boiling point than corresponding alcohols. MeltingPoint Melting Point Structure->MeltingPoint Molecular symmetry and packing efficiency in the solid state. Density Density Structure->Density Mass and volume of the molecule. Solubility Solubility Structure->Solubility The polar ether group can act as a hydrogen bond acceptor, allowing for some solubility in polar solvents like water. The nonpolar hexyl chain leads to solubility in nonpolar organic solvents. RefractiveIndex Refractive Index Structure->RefractiveIndex Interaction of light with the electron clouds of the atoms in the molecule.

Caption: Relationship between this compound's structure and its physical properties.

The bent C-O-C linkage in ethers results in a net dipole moment, leading to dipole-dipole interactions between molecules.[3] However, the absence of a hydroxyl group prevents hydrogen bonding between ether molecules, which is why ethers generally have lower boiling points than alcohols of similar molecular weight.[4][9] The oxygen atom in this compound can act as a hydrogen bond acceptor, allowing for some solubility in protic solvents like water.[3][9] The long, nonpolar hexyl chain, however, dominates the molecule's character, making it more soluble in nonpolar organic solvents.[3]

References

(2R)-2-methoxyhexane IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the IUPAC Nomenclature of (2R)-2-methoxyhexane

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for unambiguous scientific communication. This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) name (2R)-2-methoxyhexane, covering its structural components, the systematic naming conventions for ethers, and the stereochemical designation according to the Cahn-Ingold-Prelog (CIP) priority rules.

Decoding the IUPAC Name

The IUPAC name "(2R)-2-methoxyhexane" systematically describes the molecule's structure. It can be deconstructed into three key components:

  • Hexane (B92381) : This is the parent alkane, indicating a six-carbon straight chain that forms the backbone of the molecule.

  • 2-methoxy : This prefix identifies a methoxy (B1213986) group (-OCH₃) attached as a substituent to the second carbon atom of the hexane chain. In the IUPAC system, ethers are named by treating the smaller alkyl group and the oxygen atom as an alkoxy substituent.[1][2]

  • (2R)- : This stereochemical descriptor specifies the absolute configuration of the chiral center at the second carbon atom. The 'R' comes from the Latin word rectus, meaning right, and is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4][5]

Systematic Nomenclature of Ethers

According to IUPAC guidelines, ethers are named as alkoxyalkanes. The more complex alkyl group serves as the parent alkane, while the smaller alkyl group, along with the oxygen atom, is named as an alkoxy substituent.[1][6][7]

Methodology for Naming 2-Methoxyhexane:

  • Identify the Oxygen Bridge : The molecule contains a C-O-C functional group, characteristic of an ether.

  • Identify the Alkyl Groups : The oxygen atom is bonded to a methyl group (-CH₃) and a hexyl group (-C₆H₁₃).

  • Determine the Parent Alkane : The longer carbon chain is the hexane group, which becomes the parent name.

  • Name the Alkoxy Substituent : The smaller methyl group and the oxygen atom form the "methoxy" substituent (-OCH₃).

  • Locate the Substituent : The methoxy group is attached to the second carbon of the hexane chain, hence "2-methoxy".

  • Combine the Parts : Assembling these components gives the systematic name This compound .[8]

Stereochemistry: The (2R) Configuration

The "(2R)-" designation indicates that the molecule is chiral and specifies the three-dimensional arrangement of the groups around the chiral center, which is the carbon at position 2 (C2). This carbon is bonded to four different substituents:

  • A methoxy group (-OCH₃)

  • A butyl group (-CH₂CH₂CH₂CH₃)

  • A methyl group (-CH₃)

  • A hydrogen atom (-H)

The 'R' or 'S' configuration is assigned by applying the Cahn-Ingold-Prelog (CIP) priority rules.[3][9]

Experimental Protocol: Assigning Stereochemical Configuration via CIP Rules

The following protocol outlines the steps to determine the absolute configuration of the stereocenter at C2 of this compound.

  • Identify the Chiral Center : Locate the carbon atom bonded to four distinct groups. In this case, it is the second carbon of the hexane chain.

  • Assign Priorities to Substituents : Rank the four groups attached to the chiral center based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority.[4][10][11]

    • If there is a tie, the process is extended outward along the substituent chains until the first point of difference is found.[3][10]

  • Orient the Molecule : Position the molecule in three-dimensional space so that the group with the lowest priority (priority #4) is pointing away from the observer.[4][10]

  • Determine the Direction of Rotation : Trace a path from the highest priority group (#1) to the second-highest (#2), and then to the third-highest (#3).

    • If the path proceeds in a clockwise direction, the configuration is designated as R .[4][5]

    • If the path proceeds in a counter-clockwise direction, the configuration is designated as S .

Data Presentation: CIP Priority Assignment for (2R)-2-methoxyhexane

The quantitative data used for assigning the stereochemical configuration is summarized in the table below.

Substituent GroupAtom Directly Bonded to Chiral CenterAtomic NumberPriority AssignmentRationale
-OCH₃ (Methoxy)Oxygen (O)81 (Highest) Oxygen has the highest atomic number of the directly attached atoms.
-CH₂CH₂CH₂CH₃ (Butyl)Carbon (C)62 Tied with the methyl group's carbon. At the first point of difference, this carbon is bonded to another carbon, which outranks the hydrogens on the methyl carbon.[3]
-CH₃ (Methyl)Carbon (C)63 Tied with the butyl group's carbon. This carbon is bonded only to hydrogen atoms.
-H (Hydrogen)Hydrogen (H)14 (Lowest) Hydrogen has the lowest atomic number.

Mandatory Visualization

The logical workflow for assigning the (R) configuration to the chiral center at C2 is illustrated below using the Cahn-Ingold-Prelog priority rules.

CIP_Priority_Assignment cluster_molecule (2R)-2-methoxyhexane Chiral Center (C2) cluster_logic Priority Path (Clockwise = R) C2 C2 O -OCH₃ (Priority 1) C2->O Butyl -CH₂CH₂CH₂CH₃ (Priority 2) C2->Butyl Methyl -CH₃ (Priority 3) C2->Methyl H -H (Priority 4) C2->H (Away) P1 1 P2 2 P1->P2 P3 3 P2->P3 P3->P1

Caption: CIP priority assignment for (2R)-2-methoxyhexane.

References

Unveiling the Molecular Weight of 2-Methoxyhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-Methoxyhexane. It details the theoretical calculation based on its molecular formula and outlines a standard experimental protocol for its determination using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a practical resource for professionals in research and development.

Theoretical Molecular Weight

The molecular weight of a compound is a fundamental chemical property, representing the mass of one mole of that substance. It is calculated by summing the atomic weights of all atoms present in its molecular formula.

Molecular Formula

The molecular formula for this compound has been established as:

C_7H_16O [1][2]

This indicates that each molecule of this compound is composed of seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom.

Atomic and Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements. The values used in this calculation are presented in the table below.

ElementSymbolQuantityStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC712.01184.077
HydrogenH161.00816.128
OxygenO115.99915.999
Total 116.204

Based on this, the calculated molecular weight of this compound is 116.20 g/mol [1].

Experimental Determination of Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. It is a highly accurate method for determining the molecular weight of volatile and semi-volatile organic compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for determining the molecular weight of this compound.

Objective: To determine the molecular weight of a this compound sample by identifying its molecular ion peak using GC-MS.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system

  • Helium (or other suitable inert carrier gas)

  • Syringe for sample injection

  • Vials for sample preparation

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. The concentration should be optimized to avoid column overloading.

  • GC-MS System Setup:

    • Gas Chromatograph (GC):

      • Injector: Set the injector port to a temperature high enough to ensure rapid volatilization of the sample without thermal degradation.

      • Column: Select a capillary column with a stationary phase appropriate for the separation of nonpolar to moderately polar compounds. A common choice would be a polydimethylsiloxane-based column.

      • Oven Program: Implement a temperature program that starts at a low temperature to trap the analyte at the head of the column, followed by a gradual ramp to a higher temperature to ensure elution.

      • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Source: Utilize Electron Ionization (EI) as the method for ion generation.

      • Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and speed.

      • Detector: An electron multiplier is used to detect the ions.

  • Sample Injection: Inject a small, precise volume of the prepared sample into the GC injector.

  • Gas Chromatography Separation: The volatilized sample is carried by the carrier gas through the GC column. The separation of components is based on their differential partitioning between the mobile (carrier gas) and stationary phases. This compound will elute from the column at a specific retention time.

  • Mass Spectrometry Analysis:

    • Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons. This process removes an electron from the molecule, forming a positively charged molecular ion (M+•).

    • Mass Analysis: The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The output from the MS detector is a mass spectrum, which is a plot of ion abundance versus m/z. The molecular weight of this compound is determined by identifying the molecular ion peak (M+•) in the mass spectrum. This peak will correspond to the intact molecule with a single positive charge and will have an m/z value equal to the molecular weight of the compound.

Logical Workflow for Molecular Weight Determination by GC-MS

The following diagram illustrates the logical workflow of determining the molecular weight of this compound using Gas Chromatography-Mass Spectrometry.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample_Preparation Sample Preparation Injection Injection Sample_Preparation->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Elution Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Molecular_Ion_Peak Identify Molecular Ion Peak (M+•) Mass_Spectrum->Molecular_Ion_Peak Molecular_Weight Determine Molecular Weight Molecular_Ion_Peak->Molecular_Weight

References

Technical Guide: Physicochemical Characterization of 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Data for 2-Methoxyhexane

The determination of a compound's boiling and melting points is fundamental to its characterization, offering insights into its purity and physical state under varying temperatures. The following table summarizes the key physical properties of this compound relevant to this guide.

PropertyValueMethod of Determination
Boiling Point Data not availableCapillary Method or Simple Distillation
Melting Point Data not availableCapillary Method (Thiele Tube or Digital Apparatus)
Molecular Formula C₇H₁₆O-
Molecular Weight 116.20 g/mol [1]-
CAS Number 25246-71-3[1][2]-

Experimental Protocols

Precise and reproducible experimental methods are critical for the accurate determination of a substance's physical properties.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] This property is a crucial indicator of a substance's volatility and purity.

Method 1: The Capillary Method

This micro-method is suitable for small sample volumes.

  • Apparatus: Thiele tube or a melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a heating medium (e.g., mineral oil).

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

    • The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube, ensuring the sample is level with the thermometer bulb.

    • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[4]

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[4] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Method 2: Simple Distillation

For larger sample quantities, simple distillation provides an accurate measure of the boiling point.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • A sample of this compound (at least 5 mL) is placed in the distillation flask.[3]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The sample is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser.

    • The temperature is recorded when it stabilizes during the distillation process. This constant temperature is the boiling point of the substance.[5]

The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow range. A broad melting point range often indicates the presence of impurities.[6]

Method: Capillary Melting Point Determination

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup, thermometer, and capillary tubes.[6]

  • Procedure:

    • A small amount of finely powdered, dry sample of solidified this compound is packed into a capillary tube to a height of 2-3 mm.[7]

    • The capillary tube is placed in the heating block of the melting point apparatus.[8]

    • If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to get a preliminary value.[6]

    • A fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[6][7]

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling and melting points of a chemical compound such as this compound.

Boiling_Point_Determination_Workflow start Start prep_sample Prepare Liquid Sample (this compound) start->prep_sample choose_method Select Method prep_sample->choose_method capillary_method Capillary Method choose_method->capillary_method Small Sample distillation_method Simple Distillation choose_method->distillation_method Large Sample setup_capillary Assemble Capillary and Thiele Tube/Apparatus capillary_method->setup_capillary setup_distillation Assemble Distillation Apparatus distillation_method->setup_distillation heat_capillary Heat Sample Gently setup_capillary->heat_capillary heat_distillation Heat Sample to Boiling setup_distillation->heat_distillation observe_bubbles Observe Bubble Stream heat_capillary->observe_bubbles observe_temp Observe Stable Vapor Temperature heat_distillation->observe_temp cool_record Cool and Record Temp at Liquid Entry observe_bubbles->cool_record record_distill_temp Record Stable Temperature observe_temp->record_distill_temp end_boiling End cool_record->end_boiling record_distill_temp->end_boiling

Caption: Workflow for Boiling Point Determination.

Melting_Point_Determination_Workflow start Start prep_solid Prepare Solid Sample (Freeze this compound & Pulverize) start->prep_solid pack_capillary Pack Capillary Tube prep_solid->pack_capillary place_in_apparatus Place in Melting Point Apparatus pack_capillary->place_in_apparatus fast_run Perform Fast Run for Approximate MP place_in_apparatus->fast_run prepare_new_sample Prepare New Sample fast_run->prepare_new_sample Unknown MP slow_run Heat Slowly Below Approximate MP fast_run->slow_run Known Approx. MP prepare_new_sample->pack_capillary observe_melting Observe Melting slow_run->observe_melting record_range Record Temperature Range (First drop to fully liquid) observe_melting->record_range end_melting End record_range->end_melting

Caption: Workflow for Melting Point Determination.

References

A Comprehensive Technical Guide to the Solubility of 2-Methoxyhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 2-methoxyhexane. This principle states that substances with similar polarities are more likely to be miscible or soluble in one another. This compound possesses a polar ether group (-O-) and a nonpolar hexane (B92381) chain, rendering it a compound of intermediate polarity.

Expected Solubility Profile:

Based on its molecular structure, the following table summarizes the expected solubility of this compound in common organic solvents. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution[2].

Solvent CategoryExamplesExpected Solubility of this compoundRationale
Nonpolar Solvents Hexane, Toluene, Carbon TetrachlorideHigh / MiscibleThe nonpolar hexane tail of this compound will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High / MiscibleThe ether oxygen in this compound can act as a hydrogen bond acceptor, and the overall molecular polarity is similar to many polar aprotic solvents[3].
Polar Protic Solvents Methanol, Ethanol, WaterModerate to LowThe ability of this compound to accept hydrogen bonds allows for some solubility in polar protic solvents. However, the long nonpolar hexane chain will limit miscibility, especially with highly polar solvents like water[4]. Solubility is expected to decrease as the carbon chain length of the alcohol increases.

Experimental Determination of Solubility

To obtain precise quantitative solubility data for this compound, empirical determination is necessary. The following section details several established experimental protocols.

Experimental Workflow for Solubility Determination

The general process for determining the solubility of a liquid like this compound in an organic solvent is depicted in the workflow diagram below.

G General Workflow for Solubility Determination prep Sample Preparation (this compound and Solvent) equilibrate Equilibration (Mixing and Temperature Control) prep->equilibrate Controlled Mixing separate Phase Separation (Centrifugation or Settling) equilibrate->separate Attainment of Equilibrium analyze Analysis of Phases (Quantification of this compound) separate->analyze Isolate Saturated Solution data Data Interpretation (Solubility Calculation) analyze->data Concentration Measurement

Caption: A generalized workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solute in a solvent by measuring the mass of the solute dissolved in a known mass of the solvent[5][6].

Protocol:

  • Preparation of a Saturated Solution:

    • In a sealed container, add an excess of this compound to a known volume of the organic solvent.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved this compound indicates a saturated solution.

  • Sample Withdrawal and Weighing:

    • Allow the mixture to stand undisturbed at the constant temperature until the two phases (if immiscible) or the saturated solution and excess solute are clearly separated.

    • Carefully withdraw a known mass of the clear, saturated solvent phase.

  • Solvent Evaporation:

    • Place the weighed sample in a pre-weighed, non-volatile container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the this compound remains.

  • Final Weighing and Calculation:

    • Weigh the container with the remaining this compound.

    • The mass of the dissolved this compound is the final mass minus the initial mass of the container.

    • Solubility is expressed as grams of this compound per 100 grams of solvent.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Visible or Infrared (IR) spectroscopy, can be used to determine the concentration of a solute in a saturated solution, provided the solute has a distinct absorbance at a wavelength where the solvent is transparent[7][8].

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

    • Measure the absorbance of each standard at a specific wavelength where this compound absorbs and the solvent does not.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method.

  • Sample Analysis:

    • Withdraw a sample of the clear, saturated solution.

    • If necessary, dilute the sample with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the (diluted) sample at the same wavelength used for the calibration curve.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the (diluted) sample.

    • If the sample was diluted, calculate the concentration in the original saturated solution.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the components of a mixture, making them suitable for solubility determination[9][10][11].

Protocol:

  • Instrument Calibration:

    • Prepare standard solutions of this compound in the solvent of interest at various known concentrations.

    • Inject a known volume of each standard into the chromatograph.

    • Develop a calibration curve by plotting the peak area of this compound against its concentration.

  • Preparation of a Saturated Solution:

    • Follow the procedure for preparing a saturated solution as outlined in the gravimetric method.

  • Sample Analysis:

    • Withdraw a sample of the clear, saturated solution.

    • Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a known volume of the diluted sample into the chromatograph under the same conditions as the standards.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

Logical Framework for Solvent Selection

The choice of an appropriate solvent for a particular application involving this compound often depends on a balance of factors beyond just solubility. The following diagram illustrates the logical considerations in this process.

G Logical Framework for Solvent Selection solubility Solubility Requirement selection Optimal Solvent Selection solubility->selection reactivity Chemical Reactivity reactivity->selection bp Boiling Point bp->selection safety Safety and Environmental Impact safety->selection cost Cost and Availability cost->selection

Caption: Key factors influencing the selection of a suitable organic solvent.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, a strong predictive understanding can be derived from its chemical structure. For applications requiring precise solubility values, the experimental protocols detailed in this guide—gravimetric, spectroscopic, and chromatographic methods—provide robust frameworks for their determination. The selection of an appropriate solvent is a multi-faceted decision, balancing solubility with other critical factors such as reactivity, boiling point, safety, and cost. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions and facilitating empirical investigation.

References

Spectral Data Analysis of 2-Methoxyhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-methoxyhexane (C₇H₁₆O), a saturated ether. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and includes a visual workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data

The following sections present the predicted spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.35s3H-OCH₃
~3.25m1H-CH(OCH₃)-
~1.3-1.5m2H-CH₂- (adjacent to CH)
~1.2-1.4m4H-CH₂-CH₂-
~1.05d3H-CH(OCH₃)CH₃
~0.9t3H-CH₂CH₃

Note: Predicted chemical shifts are based on typical values for alkyl ethers. Actual experimental values may vary slightly depending on the solvent and experimental conditions.[1][2][3][4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~75-80CH-CH(OCH₃)-
~55-60CH₃-OCH₃
~35-40CH₂-CH₂- (adjacent to CH)
~25-30CH₂-CH₂-
~22-26CH₂-CH₂-
~18-22CH₃-CH(OCH₃)CH₃
~14CH₃-CH₂CH₃

Note: Predicted chemical shifts are based on typical values for alkyl ethers and may vary based on experimental conditions.[6][7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2850-3000StrongC-H StretchAlkane
1450-1470MediumC-H BendAlkane
1370-1390MediumC-H BendAlkane
1080-1150StrongC-O StretchEther

Note: The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H) and 1680-1750 cm⁻¹ (C=O) would be indicative of a pure ether sample.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The fragmentation of ethers is often characterized by alpha-cleavage.[11][12][13][14]

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative AbundanceProposed Fragment
116Low[M]⁺ (Molecular Ion)
59High (Base Peak)[CH(CH₃)OCH₃]⁺
43High[C₃H₇]⁺
41Medium[C₃H₅]⁺

Note: The base peak at m/z 59 is a characteristic fragment for 2-alkoxyalkanes resulting from alpha-cleavage.[15]

Experimental Protocols

The following are standard experimental protocols for the acquisition of spectral data for a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[16][17][18] The solution should be homogeneous and free of any particulate matter.

  • Instrumentation : The data is acquired using a standard NMR spectrometer (e.g., 300-500 MHz).

  • Acquisition Parameters for ¹H NMR :

    • Number of Scans : 8-16

    • Relaxation Delay : 1-2 seconds

    • Pulse Width : Typically 30-45 degrees

    • Spectral Width : 0-12 ppm

  • Acquisition Parameters for ¹³C NMR :

    • Number of Scans : 128-1024 (or more, depending on concentration)

    • Relaxation Delay : 2-5 seconds

    • Pulse Program : Proton-decoupled

    • Spectral Width : 0-220 ppm

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[19]

FT-IR Spectroscopy
  • Sample Preparation : For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[20] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.[21][22][23]

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition :

    • A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Spectral Range : Typically 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.[24]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters :

    • Injection Volume : 1 µL

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.[25][26]

    • Column : A non-polar capillary column (e.g., DB-5ms).

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 35-300.

    • Scan Speed : 2-3 scans/second.

  • Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this peak is then analyzed for its molecular ion and fragmentation pattern, which can be compared to a spectral library for confirmation.[27][28]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Pure this compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Thin Film or on ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq GCMS_Acq GC-MS Instrument Prep_MS->GCMS_Acq NMR_Data NMR Spectra: Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR_Acq->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation GCMS_Acq->MS_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Methoxyethoxymethyl (MEM) Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Note on 2-Methoxyhexane: Initial literature searches indicate that this compound is not a commonly employed protecting group for alcohols in organic synthesis. The following application notes detail the use of a structurally related and widely utilized protecting group, the 2-methoxyethoxymethyl (MEM) ether. The MEM group offers reliable performance and well-documented protocols for the protection and deprotection of alcohols, making it a suitable and robust alternative.

Introduction to the MEM Protecting Group

The 2-methoxyethoxymethyl (MEM) group is an acetal-type protecting group for alcohols, introduced by E.J. Corey and co-workers in 1976.[1] It is favored for its ease of installation and removal under specific conditions. MEM-protected alcohols are stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1] The key feature of the MEM group is its selective cleavage under acidic conditions, particularly with Lewis acids, which allows for orthogonal deprotection strategies in complex syntheses.[1]

Data Presentation: Protection and Deprotection of Alcohols with MEM

The following tables summarize quantitative data for the protection of alcohols using 2-methoxyethoxymethyl chloride (MEM-Cl) and the subsequent deprotection of the resulting MEM ethers.

Table 1: Protection of Alcohols using MEM-Cl

Substrate (Alcohol)Reagents and ConditionsSolventTimeYield (%)Reference
Primary AlcoholMEM-Cl (1.5 eq.), DIPEA (1.5 eq.), 25 °CCH₂Cl₂5 hNot specified, but generally high[1]
PhenolMEM-Cl, DIPEANot specifiedNot specified51% (over 3 steps)[2]
Secondary AlcoholMEM-Cl, DIPEANot specifiedNot specified85%[2]

Table 2: Deprotection of MEM-Protected Alcohols

Substrate (MEM Ether)Reagents and ConditionsSolventTimeYield (%)Reference
Allylic MEM EtherPyridinium p-toluenesulfonate (PPTS)2-Butanone or t-Butyl alcoholNot specifiedHigh[3]
Various MEM EthersCeCl₃·7H₂O, refluxAcetonitrileNot specifiedHigh to excellent[4]
Phenolic MEM EthersHCl in MethanolMethanolNot specifiedClean cleavage
Various MEM EthersTrifluoroacetic acid (TFA)Dichloromethane (B109758)Not specifiedNot specified, exemplary[1]
Various MEM EthersAqueous Formic AcidWaterNot specifiedNot specified, exemplary[1]
MOM-protected alcohols (related)ZnBr₂ (1 equiv.), n-PrSH (2 equiv.), 0 °C to r.t.CH₂Cl₂5-8 min86-91%[5]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with MEM-Cl

This protocol is a general method for the protection of a primary alcohol using 2-methoxyethoxymethyl chloride (MEM-Cl) and a non-nucleophilic base.[1][6][7]

Materials:

  • Alcohol (1.0 eq.)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Standard workup and purification reagents (e.g., MgSO₄, silica (B1680970) gel)

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution at room temperature.

  • Add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.) dropwise to the reaction mixture at 25 °C.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure MEM-protected alcohol.

Protocol 2: General Procedure for the Deprotection of a MEM-Protected Alcohol using a Lewis Acid

This protocol describes a general method for the cleavage of a MEM ether using a Lewis acid, such as cerium(III) chloride.[4] This method is noted for its mild and neutral reaction conditions.[4]

Materials:

  • MEM-protected alcohol (1.0 eq.)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Acetonitrile (CH₃CN)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the MEM-protected alcohol in acetonitrile.

  • Add cerium(III) chloride heptahydrate to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizations

Below are diagrams illustrating the key transformations in the protection and deprotection of alcohols using the MEM group.

protection_workflow Alcohol Alcohol (R-OH) Reaction Protection Reaction Alcohol->Reaction MEM_Cl MEM-Cl MEM_Cl->Reaction Base DIPEA Base->Reaction MEM_Ether MEM-Protected Alcohol (R-O-MEM) Reaction->MEM_Ether Formation of MEM Ether

Caption: Workflow for the protection of an alcohol as a MEM ether.

deprotection_pathway MEM_Ether MEM-Protected Alcohol (R-O-MEM) Deprotection Deprotection MEM_Ether->Deprotection Acid Lewis Acid (e.g., CeCl₃) or Brønsted Acid Acid->Deprotection Alcohol Deprotected Alcohol (R-OH) Deprotection->Alcohol Cleavage of MEM Ether

Caption: Pathway for the deprotection of a MEM-protected alcohol.

References

Application Notes and Protocols for Grignard Reactions in 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the success of these reactions, with ethers being the most common choice due to their ability to solvate and stabilize the highly reactive Grignard reagent.[1] While diethyl ether and tetrahydrofuran (B95107) (THF) are standard solvents, their low boiling points can limit reaction temperatures. 2-Methoxyhexane, a higher-boiling point ether, presents a potential alternative for Grignard reactions requiring elevated temperatures. These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound as a solvent in Grignard reactions.

Advantages and Considerations of this compound as a Grignard Solvent

The use of this compound as a solvent for Grignard reactions is not widely documented, but its properties as a long-chain alkyl ether suggest several potential advantages and important considerations:

Potential Advantages:

  • Higher Reaction Temperatures: With an estimated boiling point around 125-126 °C (for the similar 1-methoxyhexane), this compound allows for reactions to be conducted at significantly higher temperatures than with diethyl ether (b.p. 34.6 °C) or THF (b.p. 66 °C). This can be beneficial for reactions involving less reactive halides or sterically hindered substrates.

  • Improved Solubility: The longer alkyl chain of this compound may enhance the solubility of certain organic substrates and Grignard reagents, particularly those with larger, nonpolar moieties.

  • Reduced Volatility and Flammability: Compared to diethyl ether, this compound has a lower vapor pressure and a higher flash point, which can improve safety by reducing the risk of fire and exposure to volatile organic compounds.

Considerations and Precautions:

  • Anhydrous Conditions are Crucial: Like all Grignard reactions, the use of this compound requires strictly anhydrous conditions.[2][3] The presence of water will quench the Grignard reagent, leading to reaction failure. All glassware must be thoroughly dried, and the solvent itself must be rigorously dried before use.

  • Initiation of Reagent Formation: The formation of the Grignard reagent may require initiation, especially if the magnesium surface is not highly activated. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to initiate the reaction.[4][5]

  • Work-up and Product Isolation: Due to its higher boiling point, removal of this compound during product isolation will require vacuum distillation or extraction into a lower-boiling solvent.

Data Presentation: Comparison of Ether Solvents for Grignard Reactions

PropertyDiethyl EtherTetrahydrofuran (THF)This compound
Boiling Point (°C) 34.666~125-126 (estimated)
Density (g/mL) 0.7130.889~0.79 (estimated)
Polarity Relatively lowHigher than diethyl etherRelatively low
Solubility in Water 7.5 g/100 mLMiscibleLow (estimated)
Key Advantages Easy to removeGood solvating power for a wide range of reagentsHigher reaction temperatures, potentially improved safety profile
Key Disadvantages Highly flammable, low boiling point limits reaction temperatureCan form explosive peroxides upon storage, hygroscopicDifficult to remove, less data available on its use

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of triphenylmethanol (B194598) from methyl benzoate (B1203000) and phenylmagnesium bromide using this compound as the solvent. This protocol is adapted from standard procedures and should be optimized for specific substrates and scales.[4][5][6][7][8][9][10]

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Methyl benzoate

  • Anhydrous this compound (dried over sodium/benzophenone ketyl or molecular sieves)

  • Iodine crystal (for initiation, if necessary)

  • 10% Sulfuric acid (or saturated aqueous ammonium (B1175870) chloride)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • All glassware must be oven-dried and assembled hot under a nitrogen or argon atmosphere.

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 g, 50 mmol).

  • Add 20 mL of anhydrous this compound to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (5.5 mL, 50 mmol) in 30 mL of anhydrous this compound.

  • Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium suspension. If the reaction does not start spontaneously (indicated by gentle boiling and a cloudy appearance), add a small crystal of iodine and warm the flask gently.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and most of the magnesium should be consumed.

Part 2: Reaction with Methyl Benzoate

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of methyl benzoate (4.5 g, 33 mmol) in 20 mL of anhydrous this compound in the dropping funnel.

  • Add the methyl benzoate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate may form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 10% sulfuric acid or saturated aqueous ammonium chloride.[11]

  • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether to facilitate extraction.

  • Separate the layers. Extract the aqueous layer with two additional 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to remove the diethyl ether and this compound.

  • The crude triphenylmethanol can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate).

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous This compound, Mg Turnings, Organic Halide grignard_formation Formation of Grignard Reagent (R-MgX) reagents->grignard_formation Initiation & Reflux addition Nucleophilic Addition grignard_formation->addition carbonyl Carbonyl Compound (Aldehyde, Ketone, Ester, etc.) carbonyl->addition quench Quenching (e.g., aq. NH4Cl) addition->quench extraction Solvent Extraction quench->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (e.g., Recrystallization) drying->purification product Final Product purification->product

Caption: Workflow for a Grignard reaction using this compound as a solvent.

References

Application Notes and Protocols for the Deprotection of 2-Methoxyhexane Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethers are a common and versatile functional group in organic synthesis, often employed as protecting groups for alcohols due to their general stability. However, the selective and efficient cleavage of ethers is a critical step in many synthetic routes. This document provides detailed protocols for the deprotection of 2-methoxyhexane, a secondary alkyl methyl ether, to yield 2-hexanol (B165339). The protocols described herein utilize common and effective reagents for ether cleavage, namely boron tribromide (BBr₃) and trimethylsilyl (B98337) iodide (TMSI).

The deprotection of this compound proceeds via nucleophilic substitution at the methyl group. Given that this compound is a secondary ether, the reaction mechanism is generally considered to be Sₙ2-like, involving the attack of a nucleophile on the less sterically hindered methyl group. The choice of reagent can influence reaction conditions and yields.

Deprotection Methods and Quantitative Data

Two primary methods for the deprotection of this compound are presented: cleavage with the strong Lewis acid boron tribromide, and a milder approach using trimethylsilyl iodide, which can be generated in situ. While specific data for this compound is not extensively published, the following tables summarize representative quantitative data for the deprotection of similar secondary alkyl methyl ethers, which are expected to exhibit comparable reactivity.

Table 1: Deprotection of Secondary Alkyl Methyl Ethers using Boron Tribromide

SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexyl methyl etherBBr₃ (1.5)CH₂Cl₂0 to rt12~90 (inferred)General procedure
Acyclic secondary methyl etherBBr₃ (2.2)DCM0 to rt2279Patent Reference
Substituted cyclohexyl methyl etherBBr₃ (3.0)DCM012Not specifiedPatent Reference

Note: "rt" denotes room temperature. Yields are for the corresponding alcohol product after workup.

Table 2: Deprotection of Secondary Alkyl Methyl Ethers using Trimethylsilyl Iodide (TMSI)

SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)Yield of Silyl (B83357) Ether (%)Reference
Cyclohexyl methyl etherTMSI (1.1)CDCl₃25695Journal Article
Cyclohexyl methyl etherTMSI (1.1)CDCl₃50290Journal Article

Note: TMSI cleaves the ether to form a trimethylsilyl ether, which is then readily hydrolyzed to the alcohol in a subsequent step. The yields reported are for the intermediate silyl ether.

Experimental Protocols

Protocol 1: Deprotection of this compound using Boron Tribromide

This protocol describes the cleavage of the methyl ether using a solution of boron tribromide in dichloromethane (B109758).

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.5 - 3.0 eq) dropwise via syringe. A white precipitate may form upon addition.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-hexanol can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of this compound using in situ Generated Trimethylsilyl Iodide

This protocol utilizes the in situ generation of trimethylsilyl iodide from chlorotrimethylsilane (B32843) and sodium iodide, offering a milder alternative to BBr₃.

Materials:

  • This compound

  • Chlorotrimethylsilane (TMSCl)

  • Sodium iodide (NaI)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or chloroform (B151607) (CHCl₃)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask, add sodium iodide (1.5 eq) and the chosen anhydrous solvent (acetonitrile or chloroform).

  • Add this compound (1.0 eq) to the suspension.

  • Add chlorotrimethylsilane (1.5 eq) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 6-24 hours or gently heat to 50-60 °C to increase the reaction rate. Monitor the formation of the trimethylsilyl ether intermediate by TLC or GC.[2]

  • Once the ether cleavage is complete, quench the reaction by pouring the mixture into methanol to hydrolyze the intermediate silyl ether.[2]

  • Stir for 30 minutes, then remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude 2-hexanol.

  • Purify the product by distillation or column chromatography.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup cluster_end Final Product start This compound reagent Add Deprotecting Agent (BBr3 or TMSI) start->reagent reaction Stir at appropriate temperature and time reagent->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify product 2-Hexanol purify->product

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Protonated/Activated Ether Protonated/Activated Ether This compound->Protonated/Activated Ether + Lewis Acid (e.g., BBr3) or H+ source 2-Hexanol + Methyl Bromide 2-Hexanol + Methyl Bromide Protonated/Activated Ether->2-Hexanol + Methyl Bromide + Br- (from BBr3) (SN2 attack on methyl group)

Caption: General signaling pathway for Lewis acid-mediated deprotection.

References

Application of 2-Methoxyhexane in Natural Product Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of documented applications of 2-methoxyhexane as a starting material, reagent, solvent, or chiral auxiliary in the synthesis of natural products. While the physicochemical properties of this compound are characterized, its role in the complex assembly of natural products has not been reported in peer-reviewed publications or patents. This suggests that, to date, this compound has not been a focal point of research in this field.

This document summarizes the known properties of this compound and explores its theoretical potential in synthetic organic chemistry, providing context for its current non-application in natural product synthesis.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, which are crucial for understanding its potential behavior in a chemical reaction.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [2]
CAS Number 25246-71-3[3]
Boiling Point Not available[4]
Density Not available[4]
Solubility Not available[4]
Chirality Exists as (R)- and (S)-enantiomers[2]

Potential, Undocumented Applications in Synthesis

While no concrete examples exist for the application of this compound in natural product synthesis, its structural features suggest potential, albeit unexplored, roles.

  • Chiral Solvent or Additive: The existence of enantiomerically pure forms of this compound, such as (2R)-2-methoxyhexane and (2S)-2-methoxyhexane, suggests a theoretical potential for its use as a chiral solvent or co-solvent.[2] In asymmetric synthesis, chiral solvents can influence the stereochemical outcome of a reaction by creating a chiral environment that favors the formation of one enantiomer over the other.

  • Inert Solvent: As an ether, this compound is likely to be relatively inert and could potentially serve as a solvent for reactions involving strong bases or organometallic reagents, similar to other ethers like diethyl ether or tetrahydrofuran. Its higher boiling point compared to diethyl ether might be advantageous in certain applications requiring higher reaction temperatures.

  • Precursor for Chiral Building Blocks: One search result indicates that this compound can be a precursor in the synthesis of (R)-2-iodo-hexane.[5] Chiral alkyl halides are valuable building blocks in organic synthesis, often used to introduce stereocenters into a target molecule. However, the subsequent use of (R)-2-iodo-hexane in natural product synthesis is not documented.

Logical Relationship: From Precursor to Potential Building Block

The following diagram illustrates the logical, though currently undocumented, progression from this compound to a potential chiral building block for synthesis.

G A This compound (Chiral or Racemic) B Chemical Transformation (e.g., Ether Cleavage, Halogenation) A->B Precursor C Chiral Alkyl Halide (e.g., (R)-2-Iodohexane) B->C Product D Potential Incorporation into Natural Product Synthesis C->D Hypothetical Application

Caption: Hypothetical pathway from this compound to a chiral building block.

Conclusion

Despite the detailed search for applications of this compound in natural product synthesis, there is currently no evidence to support its use in this capacity. The information available is limited to its basic chemical properties. While its chiral nature suggests a potential, yet unproven, role in asymmetric synthesis, this remains speculative. Researchers in drug development and natural product synthesis have not, to date, published any work detailing the use of this specific compound. Therefore, no detailed experimental protocols or quantitative data on its application can be provided. The scientific community's focus on other solvents and reagents has left this compound as an unexplored entity in the vast field of natural product synthesis.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-Methoxyhexane using gas chromatography (GC). The methodologies described are based on established techniques for the analysis of volatile organic compounds (VOCs) and ethers. These protocols are intended as a comprehensive starting point for method development and validation.

Introduction

This compound is a volatile organic compound with applications in various chemical syntheses and potentially as a residual solvent in pharmaceutical manufacturing. Accurate and robust analytical methods are crucial for its quantification to ensure product quality, safety, and process control. Gas chromatography, particularly with headspace sampling, is the technique of choice for such volatile analytes due to its high resolution, sensitivity, and ability to handle complex matrices.

This application note details two primary GC methods for the analysis of this compound: a Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method for robust quantification and a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for definitive identification and quantification.

Recommended Analytical Methods

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is recommended for the routine quantification of this compound in liquid and solid samples. Headspace sampling minimizes matrix effects by introducing only the volatile components into the GC system.

2.1.1. Experimental Protocol: HS-GC-FID

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample (e.g., 100 mg of a solid or 1.0 mL of a liquid) into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)) to the vial.

    • If required, add an appropriate internal standard.

    • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

    • Gently vortex the vial to ensure thorough mixing.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 105 °C

    • Vial Equilibration Time: 45 minutes

    • Transfer Line Temperature: 110 °C

    • Pressurization Time: 0.5 minutes

    • Injection Volume: 1.0 mL of the headspace gas

  • Gas Chromatograph (GC) Conditions:

    • GC System: Agilent 6890 or equivalent with FID

    • Column: DB-624 (30 m x 0.53 mm I.D., 3.0 µm film thickness) or equivalent mid-polar column.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 3.0 mL/min.

    • Inlet Temperature: 250 °C

    • Inlet Split Ratio: 10:1

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp Rate: 10 °C/min to 240 °C

      • Final Temperature: 240 °C, hold for 5 minutes

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 250 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (He or N2) Flow: 25 mL/min

2.1.2. Data Presentation: HS-GC-FID Quantitative Data (Predicted)

The following table summarizes the expected quantitative data for the analysis of this compound using the described HS-GC-FID method. These values are estimates based on the analysis of similar compounds and should be experimentally verified.

ParameterExpected ValueNotes
Retention Time (RT) 8 - 12 minDependent on the specific GC column and conditions.
Limit of Detection (LOD) 0.1 - 1 µg/mLCan be determined by injecting a series of low-concentration standards and calculating the concentration at which the signal-to-noise ratio is approximately 3.
Limit of Quantification (LOQ) 0.5 - 5 µg/mLCan be determined by injecting a series of low-concentration standards and calculating the concentration at which the signal-to-noise ratio is approximately 10.
Linearity (r²) > 0.995Determined by a calibration curve prepared over a suitable concentration range.
Kovats Retention Index (Non-polar column) 780.1[1]This is an experimental value on a semi-standard non-polar column and serves as a good reference point for identification.[1]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method provides definitive identification of this compound based on its mass spectrum and is also suitable for quantification, especially at trace levels or in complex matrices.

2.2.1. Experimental Protocol: HS-GC-MS

  • Sample Preparation: Follow the same procedure as described in section 2.1.1.

  • Headspace Sampler Conditions: Follow the same parameters as described in section 2.1.2.

  • Gas Chromatograph (GC) Conditions:

    • GC System: Agilent 7890 or equivalent coupled to a 5977 or equivalent Mass Selective Detector.

    • Column: CP-Wax 52 CB (25 m x 0.53 mm I.D., 2.0 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium at a constant flow of 3.0 mL/min.

    • Inlet Temperature: 250 °C

    • Inlet Split Ratio: 10:1

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp Rate: 10 °C/min to 200 °C

      • Final Temperature: 200 °C, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 35 - 200

    • Solvent Delay: 3 minutes

2.2.2. Data Presentation: HS-GC-MS Quantitative and Qualitative Data

The following table summarizes the expected quantitative and qualitative data for the analysis of this compound using the described HS-GC-MS method.

ParameterExpected Value/InformationNotes
Retention Time (RT) 5 - 10 minDependent on the specific GC column and conditions.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLGenerally lower than FID due to the selectivity of the MS detector.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Linearity (r²) > 0.995
Primary Quantitation Ion m/z 59Based on the expected fragmentation pattern of this compound.
Qualifier Ions m/z 43, 41Used for confirmation of the analyte's identity. The ratio of qualifier ions to the quantitation ion should be consistent across standards and samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Vial Weigh/Pipette into Headspace Vial Sample->Vial Solvent Add High-Boiling Solvent (e.g., DMSO) Vial->Solvent Seal Seal Vial Solvent->Seal Mix Vortex to Mix Seal->Mix Headspace Headspace Autosampler (Equilibration & Injection) Mix->Headspace GC Gas Chromatograph (Separation on Column) Headspace->GC Detector Detector (FID or MS) GC->Detector Data_System Data Acquisition System Detector->Data_System Integration Peak Integration & Identification Data_System->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Workflow for this compound GC analysis.

Logical Relationship of GC Parameters

The following diagram illustrates the logical relationship and key considerations for optimizing the GC method.

GC_Parameters cluster_sample_prep Sample Preparation cluster_gc_conditions GC Conditions cluster_detection Detection Analyte This compound (Volatile Ether) Sample_Prep Headspace Sampling Analyte->Sample_Prep Column Column Selection (e.g., DB-624, CP-Wax 52 CB) Analyte->Column Equilib_Temp Equilibration Temperature Sample_Prep->Equilib_Temp Equilib_Time Equilibration Time Sample_Prep->Equilib_Time Temp_Prog Oven Temperature Program Sample_Prep->Temp_Prog Column->Temp_Prog Carrier_Gas Carrier Gas Flow Temp_Prog->Carrier_Gas Detector Detector Choice (FID or MS) Carrier_Gas->Detector FID FID (Quantification) Detector->FID MS MS (Identification & Quantification) Detector->MS

Caption: Key parameters for GC method development.

References

Application Note: 1H and 13C NMR Analysis of 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of 2-methoxyhexane using ¹H and ¹³C NMR spectroscopy. The data presented, based on predicted values, offers a comprehensive guide to identifying the key structural features of this aliphatic ether. This document outlines the expected spectral data, provides a standardized protocol for sample preparation and data acquisition, and includes visualizations to aid in the interpretation of the NMR spectra.

Data Presentation

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These values are calculated to provide a reference for the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.38s3H-O-CH₃
3.32m1H6.2H-2
1.45m2H7.0H-3
1.30m4H7.2H-4, H-5
1.12d3H6.2C2-CH₃
0.90t3H7.1H-6

Note: Data is based on predicted values. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
77.5C-2
56.5O-CH₃
36.5C-3
28.0C-4
22.9C-5
19.8C2-CH₃
14.2C-6

Note: Data is based on predicted values. Actual experimental values may vary slightly.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound is detailed below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is compatible with the NMR experiment. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument being used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons, although none are present in this compound.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

Visualization

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃ with TMS) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction, Referencing) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation (Assignment of Signals to Protons and Carbons) SpectralAnalysis->StructureElucidation

Application Notes and Protocols for the Safe Disposal of 2-Methoxyhexane Waste

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxyhexane, also known as methyl hexyl ether, is a chemical compound with the molecular formula C7H16O. As with all chemical reagents and waste products, proper disposal of this compound is crucial to ensure the safety of laboratory personnel, the community, and the environment. These application notes provide detailed protocols for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is imperative.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is not extensively available, its structural similarity to other ethers and alkanes suggests that it should be treated as a hazardous substance. A safety data sheet for the related compound 1-methoxyhexane (B1208298) classifies it as a highly flammable liquid and vapor that is harmful if swallowed.[1] Therefore, it is prudent to assume this compound exhibits similar hazardous properties.

Potential Hazards:

  • Flammability: Ethers are typically flammable. Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxicity: May be harmful if swallowed or inhaled.[1][2] Prolonged or repeated exposure to similar solvents can have adverse health effects, including potential damage to the liver and kidneys.[3]

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[4]

Regulatory Compliance

The disposal of chemical waste such as this compound is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[7][8][9] Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash.[4][5]

Data Presentation: Properties of this compound

A summary of the available chemical and physical properties for this compound is provided below. This information is essential for a proper risk assessment.

PropertyValueSource
Molecular Formula C7H16OPubChem[10][11]
Molecular Weight 116.20 g/mol PubChem[10][11]
CAS Number 25246-71-3PubChem[10]
Appearance Data not available-
Boiling Point Data not available-
Flash Point Data not available-
Solubility Data not available-
XLogP3 2.3PubChem[10][11]

Note: The absence of data for properties like boiling point and flash point necessitates a cautious approach, assuming it is a volatile and flammable liquid.

Experimental Protocols

Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum PPE is required:

  • Eye Protection: Use tight-fitting safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Avoid skin contact.[1]

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

Protocol for Waste Collection and Storage

  • Container Selection: Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[5][12] The label must also include the full chemical name ("this compound waste") and the approximate concentration or volume of the waste.[5] Do not use abbreviations or chemical formulas.[5]

  • Accumulation: Keep the waste container closed at all times, except when adding waste.[13][14]

  • Storage: Store the waste container in a designated satellite accumulation area near the point of generation.[9][14] This area should be well-ventilated and away from heat and ignition sources.

  • Segregation: Incompatible wastes must be segregated.[9][13] Do not store this compound waste with strong oxidizing agents, acids, or bases.[1] Use secondary containment, such as a plastic tray, to capture any potential leaks.[13][14]

Protocol for Spill Management

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: For large spills, or if there is a risk of fire or significant vapor inhalation, evacuate the area and contact your institution's emergency response team.

  • Control Ignition Sources: If it is safe to do so, remove all ignition sources from the area.

  • Containment (for small spills): For minor spills that you are trained to handle, don appropriate PPE. Contain the spill using a chemical spill kit with an absorbent material like sand or vermiculite.[1] Do not use combustible materials to absorb the spill.

  • Cleanup: Once the liquid is absorbed, carefully collect the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Protocol for Final Disposal

  • Request Pickup: When the waste container is full, or if it has been in storage for an extended period, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[5][9]

  • Documentation: Complete any necessary hazardous waste disposal forms as required by your institution.[5] This typically includes information on the chemical composition and quantity of the waste.

  • Do Not Dispose Improperly: It is illegal and unsafe to dispose of this compound waste by pouring it down the drain or allowing it to evaporate in a fume hood.[4][5]

Mandatory Visualizations

Waste_Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Waste Generation (this compound) B Select & Label Compatible Container A->B C Collect Waste in Closed Container B->C D Store in Designated Satellite Accumulation Area C->D E Segregate from Incompatibles D->E F Container Full Request EHS Pickup E->F Periodically G Complete Waste Disposal Forms F->G H EHS Collects Waste G->H I Proper Off-site Disposal by EHS H->I

Caption: Workflow for the safe disposal of this compound waste.

Spill_Response_Logic Spill This compound Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess Spill Size and Hazard SmallSpill Small & Manageable? Assess->SmallSpill Alert->Assess LargeSpill Large or Hazardous Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area LargeSpill->Evacuate CallEHS Call EHS/Emergency Response Evacuate->CallEHS Contain Contain with Absorbent Material DonPPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Decision-making workflow for a this compound spill response.

References

Enzymatic Removal of 2-Methoxyhexane Protecting Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific enzyme has been identified and characterized for the direct removal of 2-methoxyhexane protecting groups. This document provides an overview of enzymatic ether cleavage in general, focusing on enzymes with broad substrate specificities that could potentially be engineered or screened for this purpose. The protocols provided are representative examples for known enzymatic ether deprotections and a proposed hypothetical screening workflow for identifying enzymes active on this compound ethers.

Introduction

The this compound group is an acid-labile protecting group for hydroxyl functionalities. While its removal is typically achieved under acidic conditions, the development of mild and selective enzymatic deprotection methods is of significant interest to avoid harsh reagents and improve functional group tolerance in complex molecule synthesis. This application note explores potential enzymatic systems for the cleavage of alkyl ethers and provides protocols to guide researchers in this area.

Enzymes such as unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases (CYPs) are known to catalyze the oxidative cleavage of a variety of ether linkages. These enzymes typically function by hydroxylating the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes to the corresponding alcohol and an aldehyde.

Potential Enzyme Classes for this compound Deprotection

Unspecific Peroxygenases (UPOs)

UPOs are heme-thiolate enzymes that utilize hydrogen peroxide to perform a wide range of monooxygenation reactions, including the oxidation of ethers.[1][2] They are known for their broad substrate scope, encompassing both aromatic and aliphatic ethers.[1][3] The catalytic cycle involves the activation of the heme center by H₂O₂, followed by a hydrogen atom abstraction from the substrate and a subsequent oxygen rebound to form the hydroxylated product.[3]

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases that are involved in the metabolism of a vast array of compounds.[4] They are known to catalyze the O-dealkylation of ethers, a reaction that proceeds via a similar mechanism to UPOs, involving C-H bond activation.[4] While many CYPs have been studied for their role in drug metabolism, their synthetic applications are continually being explored.

Data Presentation: Substrate Scope of Ether-Cleaving Enzymes

The following tables summarize the known substrate scope for representative ether-cleaving enzymes, which may inform the selection of candidates for screening against this compound protected substrates.

Table 1: Substrate Scope of a Fungal Unspecific Peroxygenase (UPO)

SubstrateProduct(s)ObservationsReference
2-(Benzyloxy)ethanolBenzaldehyde, Ethylene glycolConfirms ether bond cleavage.[1]
Allyl benzyl (B1604629) etherBenzaldehyde, Allyl alcoholRapid enzyme inactivation observed.[1]
Methyl 3,4-dimethoxybenzyl ether3,4-DimethoxybenzaldehydeUsed for kinetic studies.[3][5]
Methyl 4-nitrobenzyl ether4-NitrobenzaldehydeUsed in mechanistic studies.[3][5]
Tetrahydrofuran4-HydroxybutanalRing-opening oxidation.[3][5]
1,4-DioxaneNot specifiedDemonstrates activity on cyclic ethers.[3][5]

Table 2: Examples of Ether Cleavage by Cytochrome P450 Enzymes

Enzyme SystemSubstrateProduct(s)ObservationsReference
Rat Liver Microsomesp-(p-Nitrophenoxy)phenolp-Nitrophenol, p-BenzoquinoneCleavage of the oxygen-aromatic ring bond.[4]
Rat Liver Microsomesp-Nitrophenoxybenzenep-(p-Nitrophenoxy)phenolRequires a hydroxyl group for this specific cleavage pathway.[4]
Rhodococcus sp.Phenoxybutyrate HerbicidesDichlorophenol, Succinic semialdehyde/succinateP450-mediated cleavage of ether bond.

Experimental Protocols

General Protocol for Enzymatic Ether Cleavage (Example: UPO-catalyzed)

This protocol is a general guideline for the deprotection of an ether-protected alcohol using a commercially available or purified unspecific peroxygenase.

Materials:

  • Substrate (ether-protected alcohol)

  • Unspecific Peroxygenase (UPO) solution

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • Methanol or other suitable organic co-solvent

  • Quenching solution (e.g., saturated sodium bisulfite)

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • TLC plates, GC-MS, or HPLC for analysis

Procedure:

  • Dissolve the substrate in a minimal amount of a water-miscible organic solvent (e.g., methanol) and dilute with potassium phosphate buffer to a final concentration of 1-10 mM.

  • Add the UPO solution to the substrate mixture to a final concentration of 1-2 units/mL.

  • Initiate the reaction by the slow, dropwise addition of the hydrogen peroxide solution over a period of time to a final concentration of 0.1-0.5 mM. A syringe pump is recommended to avoid enzyme inactivation by high local concentrations of H₂O₂.

  • Stir the reaction mixture at room temperature for a predetermined time (e.g., 3-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite.

  • Extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography and characterize by standard analytical methods (NMR, MS).

Hypothetical Screening Protocol for this compound Deprotection

This protocol outlines a workflow for screening a panel of enzymes for their ability to cleave the this compound ether bond.

Materials:

  • A this compound protected substrate (e.g., this compound derivative of a fluorescent alcohol for easy detection).

  • A panel of enzymes to be screened (e.g., various UPOs, CYPs, or other oxidoreductases).

  • 96-well microtiter plates.

  • Appropriate buffer systems for each enzyme class.

  • Cofactors if required (e.g., NADPH for CYPs).

  • Detection reagent (if using a fluorogenic substrate) or analytical method (LC-MS).

Procedure:

  • Prepare a stock solution of the this compound protected substrate in a suitable solvent.

  • In each well of a 96-well plate, add the appropriate buffer.

  • Add a small aliquot of each enzyme to be screened to individual wells.

  • If necessary, add any required cofactors (e.g., NADPH for CYP systems).

  • Add the substrate stock solution to each well to initiate the reactions. Include negative controls (no enzyme) and positive controls (if available for a related reaction).

  • Incubate the plate at the optimal temperature for the enzymes being screened for a set period (e.g., 24 hours).

  • Stop the reaction by adding a quenching agent or a solvent for extraction.

  • Analyze the reaction products. For a fluorogenic substrate, measure the fluorescence. For other substrates, analyze by LC-MS to detect the deprotected alcohol.

  • Identify "hits" (enzymes showing activity) for further optimization.

Visualizations

Enzymatic_Ether_Cleavage_Mechanism cluster_enzyme Enzyme (UPO or CYP) Enzyme Resting Enzyme (Fe³⁺) Activated_Enzyme Activated Enzyme (e.g., Compound I) Enzyme->Activated_Enzyme H₂O₂ (UPO) or O₂, e⁻, H⁺ (CYP) Intermediate Unstable Hemiacetal [R-O-C(OH)(CH₃)C₄H₉] Activated_Enzyme->Intermediate Substrate R-O-CH(CH₃)C₄H₉ (this compound Ether) Product1 Deprotected Alcohol (R-OH) Intermediate->Product1 Spontaneous Decomposition Product2 Byproduct (2-Hexanone) Intermediate->Product2

Caption: Generalized mechanism for oxidative ether cleavage by UPOs and CYPs.

Screening_Workflow Start Start: Prepare Substrate (this compound protected alcohol) Plate_Prep Prepare 96-Well Plate (Buffer, Enzyme Panel, Cofactors) Start->Plate_Prep Reaction Add Substrate & Incubate Plate_Prep->Reaction Analysis Quench & Analyze (LC-MS or Fluorescence) Reaction->Analysis Hit_ID Identify Active Enzymes ('Hits') Analysis->Hit_ID Hit_ID->Start No Hits - Redesign Substrate or Screen More Enzymes Optimization Optimize Reaction Conditions (pH, Temp, Time, Enzyme Load) Hit_ID->Optimization Positive Hit Scale_Up Scale-Up & Product Isolation Optimization->Scale_Up End End: Purified Deprotected Alcohol Scale_Up->End

Caption: Hypothetical workflow for screening enzymes for this compound deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxyhexane. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities in this compound typically arise from its synthesis, most often the Williamson ether synthesis. These can include:

  • Unreacted starting materials: 2-hexanol (B165339) and the methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Side-reaction products: Isomers of hexene (e.g., 1-hexene, 2-hexene), resulting from the elimination reaction of 2-hexanol, which is a secondary alcohol.[1][2][3]

  • Solvent residues: Depending on the reaction and purification conditions, residual solvents may be present.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). A single spot on the TLC plate suggests a relatively pure compound. However, for a more definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What is the most suitable method for purifying this compound on a laboratory scale?

A3: For laboratory-scale purification, fractional distillation is often the most practical and effective method for separating this compound from impurities with different boiling points. For very high purity requirements or for separating compounds with close boiling points, preparative gas chromatography (preparative GC) can be employed.

Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?

A4: Yes, this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) of this compound and any other chemicals used.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Fractional Distillation Issues

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: Insufficient column efficiency.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

  • Possible Cause 2: Incorrect distillation rate.

    • Solution: A slow and steady distillation rate is crucial for good separation. A typical rate is 1-2 drops per second of distillate. If the distillation is too fast, the separation efficiency will be poor.

  • Possible Cause 3: Similar boiling points of the components.

    • Solution: If the boiling points of this compound and a major impurity are very close, fractional distillation may not be sufficient. In such cases, consider using preparative gas chromatography for higher purity.

Sample Analysis Issues

Problem: Difficulty in identifying impurities in the GC-MS analysis.

  • Possible Cause 1: Co-elution of peaks.

    • Solution: Optimize the GC temperature program. A slower temperature ramp or an isothermal period at a specific temperature can help separate co-eluting peaks. Using a different GC column with a different stationary phase can also improve separation.

  • Possible Cause 2: Ambiguous mass spectra.

    • Solution: Compare the obtained mass spectra with library data (e.g., NIST). For unknown impurities, analyze the fragmentation pattern. The molecular ion peak (M+) of this compound is at m/z 116.[4] Common fragments for ethers include the loss of an alkyl group. For potential hexene impurities, look for characteristic fragmentation patterns of alkenes.

Problem: NMR spectrum shows unexpected peaks.

  • Possible Cause 1: Presence of unreacted 2-hexanol.

    • Solution: Compare the spectrum with the known spectrum of 2-hexanol. The methoxy (B1213986) group protons in this compound appear as a singlet around 3.3 ppm, which is absent in the 2-hexanol spectrum. The proton on the carbon bearing the oxygen in this compound will show a different chemical shift and splitting pattern compared to the corresponding proton in 2-hexanol.

  • Possible Cause 2: Presence of alkene impurities.

    • Solution: Look for signals in the alkene region of the 1H NMR spectrum (typically between 4.5 and 6.5 ppm).

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC7H16O116.20125-126
2-HexanolC6H14O102.17135-140
1-HexeneC6H1284.1663
cis-2-HexeneC6H1284.1668
trans-2-HexeneC6H1284.1668
Methyl IodideCH3I141.9442
Dimethyl SulfateC2H6O4S126.13188 (decomposes)

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly heat the distillation flask.

  • Collect the initial fraction (forerun) that distills at a lower temperature than the boiling point of this compound. This will likely contain low-boiling impurities like hexenes.

  • Once the temperature stabilizes at the boiling point of this compound (approximately 125-126 °C), change the receiving flask and collect the main fraction.

  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation when the temperature starts to rise significantly above the boiling point of this compound or when only a small amount of liquid remains in the distillation flask. The residue will contain higher-boiling impurities like unreacted 2-hexanol.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the impurities in a this compound sample.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the data.

  • Analyze the resulting chromatogram to identify the peaks corresponding to this compound and any impurities.

  • Analyze the mass spectrum of each peak to confirm the identity of the compounds by comparing with a spectral library or by interpreting the fragmentation patterns.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Williamson Ether Synthesis (2-hexanol + Methylating Agent) distillation Fractional Distillation start->distillation Crude Product prep_gc Preparative GC (Optional, for high purity) distillation->prep_gc Further Purification gcms GC-MS Analysis distillation->gcms Purity Check nmr NMR Analysis distillation->nmr Structure Verification prep_gc->gcms prep_gc->nmr product Pure this compound gcms->product Purity > 99% nmr->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Preventing peroxide formation in 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe handling and prevention of peroxide formation in 2-Methoxyhexane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound a peroxide-forming chemical?

Q2: How are peroxides formed in this compound?

Peroxides in this compound are formed through a free radical reaction with molecular oxygen, a process known as autoxidation.[3][4] This reaction is initiated and accelerated by factors such as:

  • Exposure to air (oxygen) [1][3]

  • Exposure to light (UV radiation) [1][3]

  • Heat [1][3]

  • Contamination with metals [3]

The presence of a hydrogen atom on the carbon adjacent to the ether oxygen (an alpha-hydrogen) makes the molecule susceptible to hydrogen abstraction, which is the first step in the autoxidation process.

Q3: What are the hazards associated with peroxides in this compound?

Peroxides are unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[2][4] If this compound containing peroxides is distilled or evaporated, the less volatile peroxides can become dangerously concentrated, increasing the risk of a violent explosion.[5][6]

Q4: How can I prevent peroxide formation in this compound?

Preventing peroxide formation is key to the safe use of this compound. The following practices are recommended:

  • Storage: Store in a cool, dark, and dry place in a tightly sealed, air-impermeable container.[5] The original manufacturer's container is often the best choice.[4]

  • Inert Atmosphere: Whenever possible, store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

  • Inhibitors: Purchase this compound with an added inhibitor, such as butylated hydroxytoluene (BHT), whenever possible.[3][4] Note that inhibitors are consumed over time.[3]

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.[7][8]

  • Quantity: Purchase the smallest practical quantity to ensure it is used within a short period.[7]

Q5: How often should I test this compound for peroxides?

Based on guidelines for similar ethers (Class B peroxide formers), it is recommended to test opened containers of this compound for peroxides every 6 to 12 months.[6][9] Unopened containers should be discarded after the manufacturer's expiration date or after 18 months if no date is provided.[7] Always test for peroxides before any distillation or evaporation procedure.[9]

Troubleshooting Guides

Problem: I suspect my container of this compound may contain peroxides.

Solution:

  • Visual Inspection (with caution): From a safe distance and without shaking the container, visually inspect the liquid. The presence of crystals, a viscous oily layer, or cloudiness can indicate dangerous levels of peroxides.[3] If any of these signs are present, DO NOT attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Peroxide Testing: If there are no visual signs of high peroxide concentration, you can proceed with testing.

Problem: How do I test for the presence of peroxides in this compound?

Solution:

There are two common methods for testing for peroxides. Always perform these tests in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Method 1: Peroxide Test Strips: This is the simplest and often the safest method.

    • Use commercially available test strips designed for organic solvents.

    • Follow the manufacturer's instructions carefully. Typically, this involves dipping the strip into the solvent and comparing the resulting color to a chart to determine the peroxide concentration in parts per million (ppm).

  • Method 2: Potassium Iodide (KI) Test:

    • Prepare a fresh 10% potassium iodide solution.

    • In a test tube, add 1 mL of this compound to 1 mL of glacial acetic acid.

    • Add a few drops of the fresh potassium iodide solution.

    • A yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough indication of the concentration.

Data Presentation

Table 1: Peroxide Concentration and Associated Risks

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 25LowConsidered safe for general use.
25 - 100ModerateUse with caution. Do not distill or concentrate.[2]
> 100HighDANGEROUS. Do not handle. Contact EHS for immediate disposal.[2]

Table 2: Recommended Storage and Testing Schedule for this compound (as a presumed Class B Peroxide Former)

Container StatusRecommended Action
UnopenedDiscard after manufacturer's expiration date or 18 months, whichever is sooner.[7]
OpenedTest for peroxides every 6-12 months.[6][9] Discard after 12 months unless peroxide levels are confirmed to be low.
Before Distillation/EvaporationALWAYS test for peroxides immediately before the procedure.

Experimental Protocols

Protocol 1: Peroxide Removal using Activated Alumina (B75360)

This method is suitable for removing low to moderate levels of peroxides.

  • Materials:

    • Glass chromatography column

    • Activated alumina (basic or neutral)

    • Glass wool

    • This compound suspected of containing peroxides

    • Clean, dry receiving flask

  • Procedure:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Fill the column with activated alumina. A general guideline is to use approximately 100g of alumina for every 100mL of solvent.[5]

    • Carefully pour the this compound onto the top of the alumina column and allow it to percolate through by gravity.

    • Collect the purified solvent in the receiving flask.

    • Test the collected solvent for peroxides to confirm their removal.

    • Decontamination of Alumina: The used alumina will contain concentrated peroxides and must be handled as hazardous waste. It can be deactivated by slowly adding it to a dilute acidic solution of ferrous sulfate (B86663).

Protocol 2: Peroxide Removal using Ferrous Sulfate

This method is effective for water-insoluble ethers like this compound.

  • Materials:

    • Separatory funnel

    • This compound suspected of containing peroxides

    • Ferrous sulfate solution (prepare by dissolving 60g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid)

    • Distilled water

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of the ferrous sulfate solution.

    • Shake the funnel, remembering to vent frequently to release any pressure.

    • Allow the layers to separate and discard the aqueous (bottom) layer.

    • Wash the organic layer with distilled water to remove any remaining acid or iron salts.

    • Dry the purified this compound over a suitable drying agent.

    • Test the solvent for peroxides to confirm their removal.

Visualizations

Peroxide_Formation This compound This compound Free_Radical This compound Radical This compound->Free_Radical Initiation Oxygen (Air) Oxygen (Air) Peroxy_Radical Peroxy Radical Oxygen (Air)->Peroxy_Radical Initiator Light, Heat, or Metal Contaminants Initiator->Free_Radical Free_Radical->Peroxy_Radical Propagation Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide Explosive_Peroxides Explosive Polymeric Peroxides & Dioxides Hydroperoxide->Explosive_Peroxides Further Reaction Peroxide_Testing_Workflow start Start: Opened container of this compound visual_inspection Visually inspect for crystals or cloudiness start->visual_inspection crystals_present Crystals or cloudiness present? visual_inspection->crystals_present contact_ehs STOP! Do not move container. Contact EHS. crystals_present->contact_ehs Yes test_peroxides Test for peroxides (strips or KI method) crystals_present->test_peroxides No peroxide_level Peroxide level > 100 ppm? test_peroxides->peroxide_level peroxide_level->contact_ehs Yes decontaminate Decontaminate using Alumina or Ferrous Sulfate protocol peroxide_level->decontaminate No (25-100 ppm) safe_to_use Safe for use. (Do not distill if >25 ppm) peroxide_level->safe_to_use No (<25 ppm) retest Re-test to confirm peroxide removal decontaminate->retest retest->safe_to_use dispose Dispose as hazardous waste

References

Technical Support Center: 2-Methoxyhexane in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-methoxyhexane under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound when treated with a strong acid?

A1: The primary reaction is the cleavage of the ether bond.[1][2][3][4][5][6][7][8] This is an acid-catalyzed process where the oxygen atom of the ether is protonated, making it a good leaving group (methanol).[5][8] The subsequent step can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the ether.[1][6] For this compound, a secondary ether, the reaction can have characteristics of both pathways, but the formation of a secondary carbocation intermediate is likely under conditions that favor an SN1 pathway.[2][7]

Q2: What are the most common side reactions to expect?

A2: The most common side reactions stem from the formation of a carbocation intermediate at the second carbon of the hexane (B92381) chain. These include:

  • Carbocation Rearrangement: The initial secondary carbocation can rearrange to a more stable carbocation via a 1,2-hydride shift. This will lead to a mixture of products where the nucleophile has attacked at a different position than the original methoxy (B1213986) group.

  • Elimination (E1): The carbocation intermediate can lose a proton to form a mixture of alkenes, primarily hexene isomers.[1] This is more prevalent when using acids with non-nucleophilic conjugate bases, such as sulfuric acid.

Q3: How does the choice of acid affect the reaction outcome?

A3: The choice of acid is critical. Strong acids with nucleophilic conjugate bases (e.g., HBr, HI) tend to favor substitution (ether cleavage) to produce 2-bromohexane (B146007) or 2-iodohexane (B100192) and methanol.[1][6] Strong acids with non-nucleophilic conjugate bases (e.g., H2SO4, H3PO4) will favor elimination reactions, leading to the formation of hexenes.[1]

Troubleshooting Guides

Problem 1: My reaction has produced a mixture of isomeric alkyl halides instead of the expected 2-halo-hexane.

  • Question: Why am I getting multiple alkyl halide isomers?

  • Answer: This is a strong indication that carbocation rearrangement is occurring. The initially formed secondary carbocation at the C2 position is likely undergoing a 1,2-hydride shift to form a more stable secondary carbocation at the C3 position, or potentially other rearrangements.

  • Question: How can I minimize the formation of these rearranged products?

  • Answer:

    • Lower the reaction temperature: This can disfavor the rearrangement process, which typically has a higher activation energy than the direct nucleophilic attack.

    • Use a less polar solvent: A less polar solvent can destabilize the carbocation intermediate, potentially favoring a more SN2-like mechanism with less opportunity for rearrangement.

    • Choose a nucleophile that reacts faster: Using a stronger, more concentrated nucleophilic acid (like HI over HBr) can increase the rate of nucleophilic attack on the initial carbocation, outcompeting the rearrangement.

Problem 2: The major products of my reaction are alkenes instead of the desired ether cleavage product.

  • Question: Why am I observing hexenes as the main products?

  • Answer: This indicates that an elimination (E1) pathway is dominating. This is common when using strong, non-nucleophilic acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4), especially at higher temperatures.

  • Question: How can I favor the substitution reaction over elimination?

  • Answer:

    • Switch to a hydrohalic acid: Use HBr or HI. The bromide and iodide ions are good nucleophiles and will readily attack the carbocation, leading to the desired alkyl halide.

    • Reduce the reaction temperature: Elimination reactions are generally favored at higher temperatures.

Data Presentation

Table 1: Illustrative Product Distribution for the Reaction of this compound in Different Acidic Conditions

AcidConcentrationTemperature (°C)Major Product(s)Minor Product(s)
HBr48%502-Bromohexane3-Bromohexane, Hexenes
HBr48%1002-Bromohexane, 3-BromohexaneHexenes
HI57%502-Iodohexane3-Iodohexane
H2SO498%100Hex-1-ene, Hex-2-eneRearranged Alkenes
H3PO485%120Hex-1-ene, Hex-2-eneRearranged Alkenes

Note: The ratios of products are highly dependent on the specific reaction conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Acid-Catalyzed Cleavage of this compound with Hydrobromic Acid (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Carefully add a 48% aqueous solution of hydrobromic acid (2-3 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Add an equal volume of water and diethyl ether. Shake gently and separate the layers.

  • Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired 2-bromohexane and characterize any side products.

Mandatory Visualization

Troubleshooting_Side_Reactions start Start: Reaction of this compound in Acidic Conditions analyze Analyze Product Mixture (GC-MS, NMR) start->analyze Experiment isomeric_halides Problem: Mixture of Isomeric Alkyl Halides analyze->isomeric_halides Identification alkenes Problem: Predominantly Alkene Products analyze->alkenes Identification rearrangement Cause: Carbocation Rearrangement isomeric_halides->rearrangement Diagnosis elimination Cause: E1 Elimination Pathway alkenes->elimination Diagnosis solution_rearrangement Solutions: - Lower Temperature - Use Less Polar Solvent - Use Stronger Nucleophile (HI) rearrangement->solution_rearrangement Troubleshoot solution_elimination Solutions: - Switch to HBr or HI - Lower Temperature elimination->solution_elimination Troubleshoot end Desired Product: 2-Substituted Hexane solution_rearrangement->end Resolution solution_elimination->end Resolution

References

Troubleshooting low conversion rates with 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxyhexane, particularly in the context of its synthesis and use in experiments where low conversion rates are observed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile laboratory method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][3] For this compound, this would typically involve reacting sodium methoxide (B1231860) with 2-bromohexane (B146007) or 2-iodohexane, or reacting sodium 2-hexoxide with methyl iodide or methyl bromide.

Q2: I am getting a very low yield of this compound in my Williamson ether synthesis. What are the likely causes?

A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors:

  • Competing E2 Elimination: This is a major side reaction, especially when using a secondary alkyl halide like 2-bromohexane. The methoxide can act as a base, abstracting a proton and leading to the formation of hexene isomers instead of the desired ether.[4][5][6][7][8][9][10]

  • Steric Hindrance: Although less of an issue with a methoxy (B1213986) group, steric hindrance around the secondary carbon of 2-bromohexane can slow down the desired SN2 reaction, allowing the competing E2 elimination to become more prominent.[4][6]

  • Inappropriate Reaction Conditions: Factors like temperature, solvent, and the nature of the base can significantly impact the ratio of substitution (ether formation) to elimination (alkene formation).[1][2]

  • Impure Reagents or Solvents: The presence of water or other protic impurities can neutralize the alkoxide, reducing the concentration of the active nucleophile.[4]

  • Procedural Errors: Incomplete reaction, losses during workup and purification, or incorrect stoichiometry of reagents can all contribute to low yields.

Q3: How can I minimize the competing elimination reaction?

A3: To favor the SN2 reaction and maximize the yield of this compound, consider the following strategies:

  • Choice of Reagents: The preferred route is to use a methyl halide (which cannot undergo elimination) and sodium 2-hexoxide. This avoids the use of a secondary alkyl halide with a strong base.[4][5]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 elimination, as elimination reactions often have a higher activation energy.[11] However, the reaction will be slower, so optimization is key.

  • Choice of Base and Solvent: Using a bulky base can favor elimination. For generating the alkoxide, sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a good choice as it irreversibly deprotonates the alcohol and the byproduct (H₂) leaves the reaction.[4][12][13] Protic solvents can slow down the SN2 reaction by solvating the nucleophile.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[14][15][16] You can spot the starting materials (e.g., 2-hexanol (B165339) and methyl iodide) and the reaction mixture on a TLC plate at different time intervals. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.[16] A co-spot of the starting material and the reaction mixture can help in distinguishing the product from the starting material, especially if their Rf values are similar.[15]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in the synthesis of this compound.

Problem 1: Low or No Product Formation Observed by TLC/GC-MS
Possible Cause Troubleshooting Step
Inactive Alkoxide Ensure anhydrous conditions. Moisture will quench the alkoxide. Use freshly prepared or properly stored sodium methoxide/sodium 2-hexoxide. If preparing in situ from the alcohol, ensure complete reaction with the base (e.g., NaH).[4]
Poor Quality Alkyl Halide Use a fresh bottle of methyl iodide or 2-bromohexane. Alkyl halides can degrade over time.
Incorrect Reaction Temperature If the temperature is too low, the reaction rate may be too slow. If too high, elimination may be the dominant pathway.[11] A typical temperature range for Williamson ether synthesis is 50-100 °C.[2]
Inappropriate Solvent Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][13]
Problem 2: Significant Amount of Alkene Byproduct Detected
Possible Cause Troubleshooting Step
E2 Elimination is the Major Pathway This is common when using a secondary alkyl halide. Switch to using a methyl halide and the corresponding alkoxide (sodium 2-hexoxide).[4][5]
Reaction Temperature is Too High Lower the reaction temperature to favor the SN2 reaction.[11]
Base is Too Sterically Hindered If using a bulky base to generate the alkoxide, this can favor elimination. Sodium hydride is a good, non-bulky choice.[4][13]
Problem 3: Complex Mixture of Products Observed
Possible Cause Troubleshooting Step
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions.
Degradation of Starting Materials or Product Check the stability of your reagents and product under the reaction conditions. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data on Reaction Parameters vs. Conversion Rate (Illustrative)

The following table provides illustrative data on how different reaction parameters can affect the conversion rate and product distribution in the synthesis of this compound via Williamson ether synthesis.

Reactants Base Solvent Temperature (°C) Time (h) Conversion of Limiting Reagent (%) Selectivity for this compound (%)
2-Bromohexane + Sodium MethoxideNaOMeMethanol6564530
2-Bromohexane + Sodium MethoxideNaOMeDMF5086055
2-Hexanol + Methyl IodideNaHTHF5068590
2-Hexanol + Methyl IodideNaHTHF7049580
2-Bromohexane + Sodium MethoxideK₂CO₃Acetonitrile80123040

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Hexanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hexanol (1 equivalent) and anhydrous THF.

    • Cool the solution in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Hydrogen gas will evolve.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium 2-hexoxide.

  • Ether Formation:

    • Cool the alkoxide solution in an ice bath.

    • Add methyl iodide (1.2 equivalents) dropwise via a syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 66°C for THF) for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Low_Conversion start Low Conversion of this compound check_reaction Reaction Monitoring (TLC/GC-MS) start->check_reaction no_product No Product Formation check_reaction->no_product No product spot/peak side_products Side Products Observed check_reaction->side_products Multiple spots/peaks incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains check_reagents Verify Reagent Quality and Stoichiometry no_product->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Solvent) no_product->check_conditions No identify_side_products Identify Side Products (GC-MS, NMR) side_products->identify_side_products extend_time Extend Reaction Time incomplete_reaction->extend_time Yes increase_temp Increase Temperature (with caution) incomplete_reaction->increase_temp No end Improved Conversion check_reagents->end check_conditions->end alkene_present Alkene Detected? identify_side_products->alkene_present optimize_conditions Optimize for SN2 (Lower Temp, Change Reactants) alkene_present->optimize_conditions Yes other_side_products Other Side Products alkene_present->other_side_products No optimize_conditions->end other_side_products->check_reagents extend_time->end increase_temp->end

Caption: A flowchart for troubleshooting low conversion rates.

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_alkoxide Step 1: Alkoxide Formation cluster_sn2 Step 2: SN2 Reaction cluster_side_reaction Competing E2 Elimination 2-Hexanol 2-Hexanol Sodium 2-hexoxide Sodium 2-hexoxide (Nucleophile) 2-Hexanol->Sodium 2-hexoxide + NaH NaH Sodium Hydride (Base) NaH->Sodium 2-hexoxide H2 H₂ (gas) Sodium 2-hexoxide->H2 This compound This compound (Product) Sodium 2-hexoxide->this compound + CH₃I Methyl_Iodide Methyl Iodide (Electrophile) Methyl_Iodide->this compound NaI NaI (byproduct) This compound->NaI 2-Bromohexane 2-Bromohexane Hexene Hexene Isomers (Byproduct) 2-Bromohexane->Hexene + NaOMe NaOMe Sodium Methoxide (Base) NaOMe->Hexene NaBr NaBr Hexene->NaBr MeOH Methanol Hexene->MeOH

Caption: Williamson ether synthesis of this compound.

References

Technical Support Center: Purification of 2-Methoxyhexane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxyhexane. The following sections detail the purification of this compound from common reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via two primary methods:

  • Williamson Ether Synthesis: This method involves the reaction of sodium 2-hexoxide with a methylating agent like methyl iodide or dimethyl sulfate (B86663). It is an S_N2 reaction that is generally effective for producing asymmetrical ethers.[1][2][3]

  • Acid-Catalyzed Dehydration of Alcohols: This method involves the reaction of 2-hexanol (B165339) with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[4]

Q2: What are the major impurities I can expect in my this compound reaction mixture?

A2: The impurities largely depend on the synthetic route used.

  • From Williamson Ether Synthesis:

    • Unreacted 2-hexanol

    • Unreacted methylating agent (e.g., methyl iodide)

    • Side products from elimination reactions, such as hexenes, especially if the reaction temperature is too high.[1]

    • Residual base (e.g., sodium hydride)

  • From Acid-Catalyzed Dehydration:

    • Unreacted 2-hexanol and methanol

    • Di-n-hexyl ether (from the self-condensation of 2-hexanol)

    • Hexenes (from the dehydration of 2-hexanol).[5]

    • Water, a byproduct of the reaction.

Q3: How can I test for the presence of dangerous peroxide impurities in my this compound?

A3: Ethers like this compound can form explosive peroxides upon exposure to air and light. It is crucial to test for peroxides before any distillation or concentration step.[6][7][8][9]

  • Using Peroxide Test Strips: This is a quick and semi-quantitative method. Moisten the test strip with the sample and compare the color change to the provided scale.[6][9]

  • Potassium Iodide Test: A more sensitive qualitative test. In a test tube, mix about 1 mL of your this compound sample with 1 mL of a freshly prepared 10% potassium iodide solution and a few drops of dilute hydrochloric acid. A yellow to brown color indicates the presence of peroxides. Adding a drop of starch solution will result in a deep blue-black color if peroxides are present.[6]

Q4: How can I remove peroxides from this compound?

A4: If peroxides are detected, they must be removed before heating or concentrating the ether.

  • Treatment with Ferrous Sulfate: Shake the this compound with a freshly prepared solution of iron(II) sulfate. The peroxides are reduced by the Fe(II) ions.[6][8]

  • Passing through Activated Alumina (B75360): For removal of low levels of peroxides, passing the ether through a column of activated alumina can be effective.[6][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity of this compound After Distillation
Symptom Possible Cause Solution
Distillate is contaminated with unreacted 2-hexanol. The boiling points of this compound (~126 °C) and 2-hexanol (~136 °C) are relatively close, making separation by simple distillation difficult.Use fractional distillation with a high-efficiency fractionating column (e.g., Vigreux or packed column) to improve separation. Ensure a slow and steady distillation rate to allow for proper equilibration on the column.[10][11][12]
Distillate contains low-boiling impurities (e.g., hexenes). Side reactions during synthesis produced volatile byproducts.Perform a preliminary simple distillation to remove the low-boiling impurities before carrying out a careful fractional distillation to isolate the this compound.
Product is wet (contains water). Incomplete drying of the crude product before distillation.Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for a sufficient amount of time before distillation. Ensure the drying agent is filtered off completely.
Problem 2: Emulsion Formation During Aqueous Workup
Symptom Possible Cause Solution
A stable emulsion forms at the interface of the organic and aqueous layers during liquid-liquid extraction. The presence of unreacted alkoxides or other surfactants. Vigorous shaking can also promote emulsion formation.Break the emulsion by: • Adding a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[13] • Gently swirling or inverting the separatory funnel instead of vigorous shaking.[13] • Filtering the entire mixture through a pad of Celite or glass wool.[14] • If the emulsion persists, adding a small amount of a different organic solvent might help.[13]
Problem 3: Low Yield of Purified this compound
Symptom Possible Cause Solution
The amount of recovered pure product is significantly lower than expected. Incomplete reaction during synthesis. Loss of product during aqueous workup due to its partial solubility in the aqueous phase. Product loss during distillation due to hold-up in the apparatus.Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Minimize the volume of aqueous washes during extraction. Rinse all glassware, including the distillation apparatus, with a small amount of a suitable solvent to recover any residual product.

Data Presentation

The following tables summarize expected quantitative data for the purification of this compound.

Table 1: Purity and Yield Data for Purification Methods

Purification Method Starting Purity (GC-MS Area %) Final Purity (GC-MS Area %) Typical Yield
Fractional Distillation 75-85%>98%70-85%
Flash Chromatography 60-70%>99%60-75%

Table 2: Physical Properties of this compound and Key Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
This compound116.20[15][16]~126Sparingly soluble
2-Hexanol102.17~136Slightly soluble
1-Hexene84.1663Insoluble
Di-n-hexyl ether186.34~228Insoluble

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for purifying this compound from a reaction mixture containing unreacted 2-hexanol and other less volatile impurities.

Materials:

  • Crude this compound reaction mixture

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

  • Fractionating column (Vigreux or packed)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Thermometer

Procedure:

  • Drying the Crude Product:

    • Transfer the crude this compound to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate for at least 30 minutes.

    • Filter off the drying agent.

  • Setting up the Apparatus:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

    • Place the dried crude this compound and a few boiling chips into the round-bottom flask.

  • Distillation:

    • Slowly heat the flask using a heating mantle.

    • Allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.

    • Collect any low-boiling fractions that come over at a temperature significantly below the boiling point of this compound.

    • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~126 °C).

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distilling flask. NEVER distill to dryness. [6]

  • Analysis:

    • Analyze the purity of the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[15][17][18][19][20]

Protocol 2: Purification of this compound by Flash Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Determine the Eluent System:

    • Using Thin Layer Chromatography (TLC), determine a solvent system that gives the this compound an R_f value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.[21][22]

  • Packing the Column:

    • Pack the chromatography column with silica gel using the chosen eluent system (wet packing).[21]

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.[21]

  • Elution:

    • Add the eluent to the column and apply gentle pressure using compressed air or nitrogen to begin eluting the sample.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Confirm the purity of the final product by GC-MS or NMR.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis of this compound cluster_workup Aqueous Workup cluster_purification Purification williamson Williamson Ether Synthesis crude_product Crude Reaction Mixture williamson->crude_product dehydration Acid-Catalyzed Dehydration dehydration->crude_product extraction Liquid-Liquid Extraction crude_product->extraction drying Drying (e.g., MgSO4) extraction->drying peroxide_test Peroxide Test drying->peroxide_test peroxide_removal Peroxide Removal peroxide_test->peroxide_removal Peroxides Present distillation Fractional Distillation peroxide_test->distillation Peroxides Absent chromatography Flash Chromatography peroxide_test->chromatography Peroxides Absent peroxide_removal->distillation peroxide_removal->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Emulsion start Emulsion Formed During Workup gentle_mixing Action: Gentle Swirling/Inversion start->gentle_mixing resolved Emulsion Resolved gentle_mixing->resolved If resolved unresolved Emulsion Persists gentle_mixing->unresolved If not resolved add_brine Action: Add Saturated Brine (NaCl) add_brine->resolved If resolved unresolved2 Emulsion Persists add_brine->unresolved2 If not resolved filter_celite Action: Filter Through Celite filter_celite->resolved unresolved->add_brine unresolved2->filter_celite

Caption: Troubleshooting guide for emulsion formation during aqueous workup.

References

Navigating the Scale-Up of 2-Methoxyhexane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up chemical reactions involving 2-Methoxyhexane. Whether you are synthesizing this ether via the Williamson ether synthesis or employing it as a solvent in your process, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical data to ensure a safe and efficient transition from laboratory to pilot or industrial scale.

Section 1: Troubleshooting Guide and FAQs

This section addresses common challenges encountered during the scale-up of reactions involving this compound, particularly its synthesis via the Williamson ether reaction, which is a primary method for its production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the main challenges when scaling up?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis.[1][2] This involves the reaction of a 2-hexanol (B165339) salt (alkoxide) with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), via an SN2 mechanism.[1][3]

The primary challenges during scale-up include:

  • Competing Elimination Reaction (E2): As 2-hexanol is a secondary alcohol, the corresponding alkoxide is a strong base, which can promote the E2 elimination side reaction, leading to the formation of hexene isomers as byproducts and reducing the yield of this compound.[3]

  • Heat Management: The reaction is often exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4] This can lead to temperature gradients and an increased rate of side reactions.

  • Mixing Efficiency: Ensuring homogeneous mixing of reactants, especially when dealing with solids (like the base) and liquids, is critical to maintain consistent reaction rates and temperatures.[5]

  • Solvent Selection: The choice of solvent is crucial as it affects reaction rate and selectivity. While polar aprotic solvents like DMF or DMSO can be effective, their removal and potential for side reactions at higher temperatures need careful consideration.[6][7]

Q2: How can I minimize the formation of hexene byproducts during the scale-up of this compound synthesis?

A2: To favor the desired SN2 reaction over the E2 elimination, consider the following strategies:

  • Use a less sterically hindered methylating agent: Methyl iodide or dimethyl sulfate are preferred over larger alkylating agents.[3]

  • Control the reaction temperature: Lowering the temperature can favor the substitution reaction. However, this may also decrease the reaction rate, so optimization is necessary.

  • Choice of Base and Solvent: Using a milder base or a phase-transfer catalyst (PTC) can reduce the concentration of the highly basic alkoxide at any given time, thus minimizing elimination.[6]

Q3: What are the advantages of using a phase-transfer catalyst (PTC) in the large-scale synthesis of this compound?

A3: Phase-transfer catalysis is highly beneficial for scaling up the Williamson ether synthesis.[8] A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[8] This offers several advantages:

  • Milder Reaction Conditions: It allows the use of less hazardous and more economical bases like sodium hydroxide (B78521).

  • Increased Reaction Rates: It enhances the reaction rate by bringing the reactants together.

  • Reduced Side Reactions: By maintaining a low concentration of the alkoxide in the organic phase, it can help to suppress the E2 elimination reaction.

  • Simplified Workup: It can simplify the separation and purification process.

Q4: What are the key safety considerations when handling this compound and its synthesis at an industrial scale?

A4: Ethers, including this compound, can form explosive peroxides upon exposure to air and light. Therefore, it is crucial to store them in airtight containers, away from heat and light. When scaling up, consider the following:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential risks, such as runaway reactions, and establish appropriate control measures.[4]

  • Heat Management: Implement robust cooling systems to manage the exothermic nature of the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation and side reactions.

  • Safe Handling of Reagents: Use appropriate personal protective equipment (PPE) and engineering controls when handling corrosive bases and toxic alkylating agents.

Section 2: Data Presentation

The following tables provide illustrative data for optimizing the Williamson ether synthesis of this compound at a pilot scale. These are representative examples to guide process development.

Table 1: Effect of Base and Solvent on Yield and Purity

ExperimentBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NaH (1.2)THF6087595
2NaOH (2.0)Toluene (B28343)80126590
3K₂CO₃ (2.0)Acetonitrile80107092
4NaOH (2.0) / TBAB* (0.1)Toluene/Water7068597

*TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Table 2: Influence of Temperature and Reaction Time on Byproduct Formation

ExperimentTemperature (°C)Reaction Time (h)This compound (%)Hexene Isomers (%)Unreacted 2-Hexanol (%)
A601280515
B80885105
C100475205

Section 3: Experimental Protocols

Pilot-Scale Williamson Ether Synthesis of this compound using Phase-Transfer Catalysis

This protocol describes a general procedure for the synthesis of this compound on a multi-kilogram scale.

Materials:

  • 2-Hexanol

  • Sodium Hydroxide (50% aqueous solution)

  • Methyl Iodide

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle.

  • Receiving vessels.

  • Separation funnel (or equivalent for phase separation).

  • Distillation apparatus.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 2-Hexanol (1.0 eq), toluene (5 volumes), and Tetrabutylammonium Bromide (0.1 eq).

  • Base Addition: Begin stirring and slowly add the 50% aqueous sodium hydroxide solution (2.0 eq) via the addition funnel, maintaining the internal temperature below 30°C.

  • Methylating Agent Addition: After the base addition is complete, slowly add methyl iodide (1.2 eq) through the addition funnel. An exotherm is expected; control the addition rate to maintain the reaction temperature at 65-70°C.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 70°C for 6 hours. Monitor the reaction progress by GC analysis.

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Add water (5 volumes) and stir for 15 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with water (2 x 3 volumes) and then with brine (1 x 3 volumes).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude this compound by fractional distillation.

Section 4: Visualizations

Diagram 1: Williamson Ether Synthesis Signaling Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction (E2) alcohol 2-Hexanol alkoxide 2-Hexoxide Anion alcohol->alkoxide Deprotonation base Base (e.g., NaOH) base->alkoxide alkyl_halide Methylating Agent (e.g., CH3I) ether This compound alkyl_halide->ether alkoxide->ether SN2 Attack alkene Hexene Isomers alkoxide->alkene Elimination salt Salt (e.g., NaI)

Caption: Reaction pathway for the Williamson synthesis of this compound.

Diagram 2: Scale-Up Workflow for this compound Synthesis

Scale_Up_Workflow lab_scale Lab Scale Synthesis (grams) process_dev Process Development - Parameter Optimization - Safety Assessment lab_scale->process_dev pilot_scale Pilot Scale Production (kilograms) process_dev->pilot_scale data_analysis Data Analysis - Yield & Purity - Byproduct Profile pilot_scale->data_analysis data_analysis->process_dev Feedback Loop process_validation Process Validation data_analysis->process_validation industrial_scale Industrial Scale (tonnes) process_validation->industrial_scale

Caption: A typical workflow for scaling up chemical synthesis.

References

Stability and degradation of 2-Methoxyhexane under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-methoxyhexane under common laboratory reaction conditions. The information is designed to help users anticipate potential issues and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic conditions?

A1: Ethers like this compound are generally stable to weak acids but can undergo cleavage under strong acidic conditions, especially at elevated temperatures.[1][2][3][4] The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the acid's conjugate base.[2][4] For this compound, this can lead to the formation of 2-hexanol (B165339) and methyl halides or methanol (B129727) and 2-halohexane, depending on the reaction mechanism (SN1 or SN2) and the nature of the strong acid used.[3][4][5]

Q2: Is this compound prone to degradation under basic conditions?

A2: Ethers are generally very stable and unreactive towards bases.[1] Therefore, this compound is not expected to undergo significant degradation under most basic reaction conditions. However, strongly basic agents like organolithium compounds can cleave ethers, although this is more common with cyclic ethers.[3]

Q3: What is the risk of peroxide formation with this compound?

A3: Like many ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light over time.[1][6][7][8] This autoxidation process is catalyzed by light and heat.[7] It is crucial to date containers upon receipt and opening and to test for peroxides regularly, especially before distillation or significant heating.[7]

Q4: What are the expected products of thermal decomposition of this compound?

A4: While specific data for this compound is limited, the thermal decomposition of similar aliphatic ethers and alkanes suggests that a radical mechanism would likely occur at high temperatures.[9][10] This could lead to a complex mixture of smaller alkanes and alkenes through C-C and C-O bond cleavage.

Q5: How can I prevent the degradation of this compound during my reaction?

A5: To minimize degradation:

  • Avoid strong acidic conditions if possible, or run the reaction at the lowest effective temperature.

  • When using this compound as a solvent, ensure it is free of peroxides before use, especially if heating is involved.

  • Store this compound under an inert atmosphere (e.g., nitrogen or argon), away from light and heat, to prevent peroxide formation.[11]

  • Consider adding a radical inhibitor like BHT if radical-initiated decomposition is a concern, although this may interfere with some reactions.[8]

Troubleshooting Guides

Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction
Symptom Possible Cause Suggested Action
Formation of 2-hexanol and/or methanol detected by GC-MS.Acid-catalyzed cleavage of the ether linkage.- Reduce the reaction temperature.- Use a less concentrated or weaker acid if the reaction chemistry allows.- Decrease the reaction time.
Formation of 2-halohexane or methyl halide.Cleavage by strong hydrohalic acids (HBr, HI).- If possible, switch to a non-halide containing acid.- Follow the same mitigation steps as for alcohol formation.
Complex mixture of unidentified products.Potential for both acid-catalyzed cleavage and other side reactions of the starting materials or desired products.- Analyze the reaction mixture at intermediate time points to identify the onset of side product formation.- Re-evaluate the compatibility of all reagents with the acidic conditions.
Issue 2: Inconsistent Reaction Yields or Initiation Problems
Symptom Possible Cause Suggested Action
Reaction fails to initiate or proceeds very slowly.Presence of peroxides in the this compound, which can quench catalysts or initiate unwanted side reactions.- Test the this compound for peroxides.- If peroxides are present, purify the solvent by passing it through an activated alumina (B75360) column or by using a chemical peroxide removal method.
Reaction gives variable and non-reproducible yields.Inconsistent quality of the this compound solvent due to varying levels of peroxide contamination.- Standardize the procedure for testing and purifying this compound before each use.- Purchase high-purity, inhibitor-stabilized solvent if appropriate for the reaction.

Experimental Protocols

Protocol 1: Testing for Peroxides in this compound

Materials:

  • This compound sample

  • Potassium iodide (KI) solution (10% w/v in deionized water)

  • Starch solution (1% w/v in deionized water, freshly prepared)

  • Acetic acid (glacial)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% potassium iodide solution.

  • Shake the mixture and let it stand for 5 minutes, protected from light.

  • A yellow to brown color indicates the presence of peroxides.

  • For better visualization of low peroxide concentrations, add a few drops of the starch solution. A blue-black color confirms the presence of peroxides.

Protocol 2: Acid-Catalyzed Cleavage of this compound (Demonstration)

Materials:

  • This compound

  • Hydrobromic acid (HBr, 48% aqueous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place 10 mL of this compound in a 50 mL round-bottom flask.

  • Add 5 mL of 48% aqueous HBr.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to identify the cleavage products (2-hexanol, 2-bromohexane, methyl bromide, etc.).

Visualizations

Acid_Catalyzed_Cleavage cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H+ 2-Hexanol + Methyl Halide 2-Hexanol + Methyl Halide Protonated Ether->2-Hexanol + Methyl Halide + X- (attack on methyl) 2-Methoxyhexane_SN1 This compound Protonated Ether_SN1 Protonated Ether 2-Methoxyhexane_SN1->Protonated Ether_SN1 + H+ Carbocation Secondary Carbocation + Methanol Protonated Ether_SN1->Carbocation Products_SN1 2-Halohexane + Methanol Carbocation->Products_SN1 + X-

Caption: Acid-catalyzed cleavage pathways for this compound.

Peroxide_Formation This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate Initiation (Light, Air) Peroxy Radical Peroxy Radical Radical Intermediate->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound Troubleshooting_Workflow start Experiment with this compound Fails or Gives Poor Results check_reaction_type What are the reaction conditions? start->check_reaction_type acidic Strongly Acidic? check_reaction_type->acidic Acidic heated Heated? check_reaction_type->heated Neutral/Basic acidic->heated No cleavage Suspect Acid-Catalyzed Cleavage. See Troubleshooting Guide 1. acidic->cleavage Yes peroxides Test for Peroxides. See Troubleshooting Guide 2. heated->peroxides Yes other Consult other reaction parameters (reagent purity, stoichiometry, etc.) heated->other No

References

Validation & Comparative

A Comparative Guide to Ether Solvents: 2-Methoxyhexane, THF, and Diethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis, particularly within pharmaceutical research and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall sustainability. Ethers are a class of solvents widely employed for their ability to dissolve a broad range of compounds and their relative inertness. This guide provides a detailed comparison of 2-Methoxyhexane against two of the most common ether solvents, Tetrahydrofuran (THF) and diethyl ether, with a focus on their physical properties, performance in key reactions, and their environmental, health, and safety (EHS) profiles.

Physical and Chemical Properties

A fundamental understanding of a solvent's physical properties is essential for reaction design, scale-up, and safety considerations. The following table summarizes key physical and chemical data for this compound, THF, and diethyl ether. It is important to note that while extensive experimental data is available for THF and diethyl ether, some properties for this compound are based on computed estimates due to a lack of readily available experimental values.

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether
Molecular Formula C₇H₁₆O[1][2]C₄H₈O(C₂H₅)₂O
Molecular Weight ( g/mol ) 116.20[1][3]72.1174.12
Boiling Point (°C) 126.05 (Predicted)6634.6
Density (g/mL) Not Available0.8890.713
Polarity (Relative) Not Available0.2070.117
Solubility in Water LowMiscible6.9 g/100 mL (20 °C)
Peroxide Formation ProneProne, especially upon exposure to air and lightProne, especially upon exposure to air and light

Performance in Common Organic Reactions

The performance of a solvent is intimately linked to its structural and electronic properties. The polarity, coordinating ability, and boiling point of an ether can dramatically affect reaction rates and yields.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The choice of ether solvent is critical for the formation and stability of the Grignard reagent.

  • Diethyl Ether: Historically, diethyl ether has been the traditional solvent for Grignard reactions. Its low boiling point (34.6 °C) allows for gentle reflux conditions, which can be advantageous for controlling exothermic reactions.[4] However, its high volatility and flammability pose significant safety risks.

  • Tetrahydrofuran (THF): THF is often considered a superior solvent to diethyl ether for many Grignard reactions.[4] Its higher polarity and the greater availability of the oxygen's lone pair electrons allow for better solvation and stabilization of the magnesium center in the Grignard reagent.[4] This can lead to higher reaction rates and yields. The higher boiling point of THF (66 °C) also allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates.[4]

  • This compound: Due to the lack of specific experimental data, the performance of this compound in Grignard reactions can only be inferred from its structure. As a larger, more sterically hindered ether compared to THF, it may be a weaker coordinating solvent. However, its predicted higher boiling point could be beneficial for reactions requiring higher temperatures.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions (SN1 and SN2), the solvent plays a crucial role in stabilizing intermediates and solvating both the nucleophile and the leaving group.

  • Aprotic Ethers (General): Ethers like THF and diethyl ether are polar aprotic solvents. In SN2 reactions, they can solvate the cation of a salt-containing nucleophile, leaving the anion relatively "bare" and more nucleophilic. Polar aprotic solvents are generally favored for SN2 reactions.[5]

  • Protic vs. Aprotic Solvents: The choice between a protic and an aprotic solvent can determine the reaction mechanism. For instance, a reaction that proceeds via an SN2 mechanism in an aprotic solvent like diethyl ether might switch to an SN1 mechanism in a protic solvent like methanol.[6]

The Rise of Greener Ether Solvents

In recent years, the pharmaceutical and chemical industries have placed a significant emphasis on "green chemistry" to minimize environmental impact and enhance safety.[7][8] This has led to the development and promotion of more sustainable ether solvents.

2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are two such examples that are often touted as greener alternatives to THF and diethyl ether.[8][9]

  • 2-MeTHF: Derived from renewable resources like corncobs, 2-MeTHF has a higher boiling point and lower water solubility than THF, which can simplify work-up and reduce solvent loss.[9] It has shown comparable or even superior performance to THF in some organometallic reactions.[10]

  • CPME: This solvent is noted for its resistance to peroxide formation, a significant safety advantage over THF and diethyl ether.[8] It also exhibits better yields and higher selectivity in certain reactions compared to THF.[8]

The consideration of these greener alternatives is crucial for modern drug development processes aiming for sustainability.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and the safe execution of chemical reactions. Below is a general protocol for a Grignard reaction, which can be adapted for use with different ether solvents.

General Experimental Protocol: Grignard Reagent Formation and Reaction

Objective: To prepare a Grignard reagent and react it with an electrophile.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous ether solvent (e.g., THF or diethyl ether)

  • Electrophile (e.g., ketone, aldehyde, or ester)

  • Iodine crystal (as an initiator)

  • Round-bottom flask, condenser, and addition funnel (all flame- or oven-dried)

  • Nitrogen or argon atmosphere

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware, including a round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel. Maintain a dry, inert atmosphere using a nitrogen or argon line.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.

  • Grignard Reagent Formation: Dissolve the alkyl or aryl halide in the anhydrous ether solvent in the addition funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (typically indicated by the consumption of most of the magnesium), cool the reaction mixture in an ice bath. Dissolve the electrophile in the anhydrous ether solvent and add it dropwise to the Grignard reagent via the addition funnel.

  • Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Note: The specific temperatures, reaction times, and purification methods will vary depending on the specific substrates and solvent used.

Visualizing Solvent Selection

The choice of a suitable solvent is a multi-faceted decision. The following diagram, generated using Graphviz, illustrates a simplified logical workflow for selecting an appropriate ether solvent for a given chemical reaction.

SolventSelection cluster_solvents Solvent Candidates start Define Reaction Requirements reaction_type Reaction Type? (e.g., Grignard, SN2) start->reaction_type temp Required Temperature? reaction_type->temp polarity Substrate/Reagent Polarity? temp->polarity ehs EHS & Sustainability Considerations? polarity->ehs THF THF ehs->THF Higher Polarity, Higher BP Diethyl_Ether Diethyl Ether ehs->Diethyl_Ether Lower Polarity, Lower BP Methoxyhexane This compound (Limited Data) ehs->Methoxyhexane Potentially Higher BP, Further Evaluation Needed Green_Solvents Greener Alternatives (2-MeTHF, CPME) ehs->Green_Solvents Improved Safety/Sustainability Profile end_node Select Optimal Solvent THF->end_node Diethyl_Ether->end_node Methoxyhexane->end_node Green_Solvents->end_node

Caption: A workflow for selecting an ether solvent based on reaction parameters.

Conclusion

The selection of an appropriate ether solvent is a critical decision in chemical synthesis. While THF and diethyl ether are well-established and widely used, their safety and environmental profiles have prompted the search for greener alternatives. This compound represents a potential alternative, though a comprehensive evaluation is hampered by the current lack of extensive experimental data. For researchers and drug development professionals, a thorough consideration of not only the chemical properties and performance but also the EHS aspects of a solvent is paramount for developing safe, efficient, and sustainable synthetic processes. The exploration of greener ethers like 2-MeTHF and CPME is a promising avenue for future process development.

References

A Comparative Guide to 2-Methoxyhexane and 1-Methoxyhexane as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic solvents, the choice of an appropriate medium is paramount to the success of chemical reactions and purification processes. This guide provides a detailed comparison of two isomeric ethers, 2-methoxyhexane and 1-methoxyhexane (B1208298), to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and process development needs. This document collates available experimental and computed data on their physical properties, synthesis, and safety profiles.

Physicochemical Properties: A Head-to-Head Comparison

The positional isomerism of the methoxy (B1213986) group in this compound and 1-methoxyhexane leads to subtle yet potentially significant differences in their physical properties. A summary of these properties is presented in Table 1. Notably, while extensive experimental data is available for 1-methoxyhexane, many of the physical properties for this compound are based on computed values due to a scarcity of published experimental data.

PropertyThis compound1-Methoxyhexane
Molecular Formula C₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol [1][2]116.20 g/mol [3]
CAS Number 25246-71-3[1][4][5]4747-07-3[3]
Appearance N/AColorless liquid
Boiling Point N/A125-126 °C (experimental)[6]
Melting Point N/A-82.27 °C (experimental)[6]
Density N/A0.77 g/cm³ (experimental)[6]
Refractive Index N/A1.395-1.398 (experimental)[6]
Solubility in Water N/ASlightly soluble
logP (Octanol/Water) 2.3 (computed)[1][2]2.21 (experimental)[6]
Kovats Retention Index 780.1 (experimental, non-polar column)[1]N/A

Table 1: Comparison of Physicochemical Properties of this compound and 1-Methoxyhexane.

Experimental Protocols: Synthesis of Methoxyhexanes

The primary route for the synthesis of simple ethers like 1-methoxyhexane and this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. Below are generalized experimental protocols for the synthesis of both isomers.

Synthesis of 1-Methoxyhexane via Williamson Ether Synthesis

This protocol describes the synthesis of 1-methoxyhexane from 1-hexanol (B41254) and a methylating agent.

Materials:

  • 1-Hexanol

  • Sodium hydride (NaH) or other strong base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-hexanol in anhydrous DMF.

  • Cool the flask in an ice bath and add sodium hydride portion-wise to the solution with stirring. The addition should be done carefully to control the evolution of hydrogen gas.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium hexoxide.

  • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise via the dropping funnel.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 1-methoxyhexane can be purified by fractional distillation.

Synthesis of this compound

The synthesis of this compound can be achieved by the methylation of 2-hexanol (B165339), which can be synthesized from 2-hexanone (B1666271).

Part 1: Synthesis of 2-Hexanol from 2-Hexanone

  • Dissolve 2-hexanone in a mixture of diethyl ether and water.[7]

  • Add sodium metal in small portions while controlling the reaction temperature with an ice bath.[7]

  • After the reaction is complete, separate the ethereal layer, wash it with dilute hydrochloric acid and then water.[7]

  • Dry the ether layer with an anhydrous drying agent (e.g., potassium carbonate) and distill to obtain 2-hexanol.[7]

Part 2: Synthesis of this compound from 2-Hexanol (Williamson Ether Synthesis) The procedure is analogous to the synthesis of 1-methoxyhexane, with 2-hexanol being used as the starting alcohol. It is important to note that the use of a secondary alcohol like 2-hexanol may lead to some elimination side products, although with a primary alkyl halide like methyl iodide, substitution is generally favored.

Performance as Solvents: A Comparative Analysis

Due to the limited availability of experimental data on this compound's performance as a solvent, a direct comparison with 1-methoxyhexane is challenging. However, based on their structures and the general properties of ethers, we can infer their potential applications and performance.

1-Methoxyhexane is a non-polar, aprotic solvent.[6] Its linear hexyl chain contributes to its non-polar character, making it a suitable solvent for dissolving non-polar compounds.[6] It has been used as a reference compound in gas chromatography, indicating its volatility and stability under typical GC conditions. Its properties make it a potential alternative to other non-polar solvents like hexane (B92381) or diethyl ether in certain applications, such as extractions and as a medium for reactions involving non-polar reagents.

This compound , with its branched structure, may exhibit slightly different solvent properties compared to its linear isomer. The branching might lead to a lower boiling point and viscosity, although experimental data is needed to confirm this. The steric hindrance around the ether oxygen is slightly greater in this compound, which could influence its ability to coordinate with Lewis acidic species. This could be a factor in reactions where solvent coordination is crucial, such as in Grignard reactions. Both ethers are expected to be suitable solvents for Grignard reactions, as they are aprotic and can solvate the Grignard reagent.[8][9]

Logical Relationship for Solvent Selection

The choice between this compound and 1-methoxyhexane as a solvent would depend on the specific requirements of the application. The following diagram illustrates the logical flow for this decision-making process.

Solvent_Selection Start Application Requirement Property Key Solvent Property Start->Property Isomer_1 1-Methoxyhexane Property->Isomer_1 Linear Structure Higher BP (exp.) Less Steric Hindrance Isomer_2 This compound Property->Isomer_2 Branched Structure Likely Lower BP More Steric Hindrance Decision Solvent Choice Isomer_1->Decision Isomer_2->Decision

Caption: Logical flow for selecting between 1-methoxyhexane and this compound.

Safety and Handling

Both 1-methoxyhexane and this compound are flammable liquids and should be handled with appropriate safety precautions.[3] Ethers, in general, can form explosive peroxides upon exposure to air and light, so they should be stored in tightly sealed containers in a cool, dark place.[10]

1-Methoxyhexane is classified as a flammable liquid and is harmful if swallowed.[3] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this solvent. Work should be conducted in a well-ventilated area, preferably in a fume hood.

For This compound , while specific safety data is limited, it should be handled with the same precautions as other flammable alkyl ethers. Assume it is flammable and potentially harmful.

Conclusion

1-Methoxyhexane is a well-characterized non-polar, aprotic solvent with documented physical properties and established synthesis routes. It serves as a useful solvent for non-polar compounds and as a reference standard in analytical chemistry.

This compound, its branched isomer, is less well-characterized, with a significant lack of experimental data for its key physical properties. Based on its structure, it is expected to have similar solvent characteristics to 1-methoxyhexane but with potential differences in boiling point, viscosity, and steric effects.

For researchers and drug development professionals, the choice between these two solvents will likely be dictated by the availability and the specific requirements of the application. The better-characterized 1-methoxyhexane is a more reliable choice where well-defined physical properties are essential. Further experimental investigation into the properties and solvent performance of this compound is warranted to establish it as a viable alternative in various chemical processes.

References

Navigating Purity: A Comparative Guide to 2-Methoxyhexane Validation by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical, non-negotiable aspect of experimental integrity and product safety. This guide provides a comprehensive comparison and detailed protocol for the validation of 2-Methoxyhexane purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard for the analysis of volatile compounds due to its high sensitivity, specificity, and ability to provide detailed structural information.[1] This makes it an ideal method for assessing the purity of solvents and reagents like this compound, where even trace impurities can significantly impact experimental outcomes and product quality.

Performance Comparison of Commercial this compound

To illustrate the importance of purity validation, this section presents a comparative analysis of this compound from three hypothetical suppliers. The data, summarized in Table 1, was generated using the detailed GC-MS protocol outlined in this guide.

SupplierPurity of this compound (%)Impurity 1 (Hexan-2-one) (%)Impurity 2 (Unidentified) (%)
Supplier A 99.950.030.02
Supplier B 99.820.110.07
Supplier C 99.510.250.24

Table 1: Comparative Purity of this compound from Different Suppliers.

The results clearly indicate variations in purity among the different suppliers. While Supplier A provides the highest purity product, the lots from Suppliers B and C contain higher levels of impurities, including the known related substance Hexan-2-one. This underscores the necessity for in-house validation to ensure the quality of starting materials.

GC-MS Method Validation: A Summary

A robust analytical method is essential for accurate purity determination. The GC-MS method presented here has been validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2.

Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 2: Summary of GC-MS Method Validation Parameters.

The high linearity, low detection and quantification limits, and excellent precision and accuracy demonstrate the reliability of this method for the routine quality control of this compound.

Experimental Workflow and Validation Logic

To visually represent the process, the following diagrams illustrate the experimental workflow and the logical steps in the validation of this compound purity.

Experimental Workflow for this compound Purity Analysis by GC-MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_reporting Reporting Sample_Weighing Weigh this compound Dilution Dilute with a suitable solvent (e.g., Methanol) Sample_Weighing->Dilution Vial_Sealing Seal in a headspace vial Dilution->Vial_Sealing Injection Headspace Injection Vial_Sealing->Injection Separation Gas Chromatography Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search NIST Library Search for Impurity Identification Peak_Integration->Library_Search Quantification Quantification of Impurities Library_Search->Quantification Purity_Calculation Purity Calculation Quantification->Purity_Calculation Final_Report Generate Final Report Purity_Calculation->Final_Report Logical Flow of Purity Validation Start Define Purity Requirements Method_Development Develop GC-MS Method Start->Method_Development Method_Validation Validate Method (Linearity, LOD, LOQ, Precision, Accuracy) Method_Development->Method_Validation Sample_Analysis Analyze this compound Sample Method_Validation->Sample_Analysis Data_Evaluation Evaluate Chromatogram and Mass Spectra Sample_Analysis->Data_Evaluation Impurity_Identification Identify Impurities Data_Evaluation->Impurity_Identification Purity_Assessment Assess Purity Against Requirements Impurity_Identification->Purity_Assessment Pass Acceptable Purity Purity_Assessment->Pass Meets Specs Fail Unacceptable Purity Purity_Assessment->Fail Does Not Meet Specs

References

A Comparative Analysis of Reaction Kinetics: The Menschutkin Reaction in 2-Methoxyhexane and Other Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of reaction kinetics in various solvents, with a special focus on 2-Methoxyhexane. The Menschutkin reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction, serves as the model for this analysis. The rate of the Menschutkin reaction is profoundly influenced by the solvent, making it an excellent system for demonstrating the role of the reaction medium on kinetic outcomes.

The Menschutkin reaction involves the quaternization of a tertiary amine by an alkyl halide. In this guide, we will consider the well-studied reaction between triethylamine (B128534) (Et₃N) and ethyl iodide (EtI). The reaction proceeds from neutral reactants to form a charged product, with a transition state that has a significant separation of charge.

Reaction Scheme:

Et₃N + EtI → [Et₃N⁺---CH₂(CH₃)---I⁻]‡ → Et₄N⁺I⁻

The polarity of the solvent plays a crucial role in stabilizing the polar transition state. Polar solvents are expected to solvate the developing charges in the transition state more effectively than non-polar solvents, thereby lowering the activation energy and increasing the reaction rate.

Data Presentation: Solvent Effects on the Menschutkin Reaction

SolventTypeDielectric Constant (ε)Rate Constant (k₂) [L mol⁻¹ s⁻¹]Relative Rate
n-HexaneNon-polar1.881.0 x 10⁻⁵1
BenzeneNon-polar2.288.0 x 10⁻⁵8
Diethyl etherPolar Aprotic4.341.0 x 10⁻⁴10
This compound Polar Aprotic ~4-5 (estimated) (Not available) (Estimated >10)
AcetonePolar Aprotic20.72.7 x 10⁻²2,700
EthanolPolar Protic24.67.5 x 10⁻³750
MethanolPolar Protic32.71.3 x 10⁻²1,300
NitromethanePolar Aprotic35.91.2120,000
Acetonitrile (B52724)Polar Aprotic37.51.5150,000
DMSOPolar Aprotic46.72.8280,000

Note: The dielectric constant for this compound is estimated based on structurally similar ethers. The relative rate is normalized to the rate in n-hexane.

From the data, a clear trend emerges: the reaction rate increases dramatically with the increasing polarity (dielectric constant) of the solvent.[1][2] This is because polar solvents stabilize the polar transition state more effectively than the relatively non-polar reactants, thus lowering the activation energy of the reaction.

This compound, being a polar aprotic solvent with an estimated dielectric constant similar to diethyl ether, is expected to facilitate the Menschutkin reaction at a rate significantly faster than non-polar solvents like hexane (B92381) and benzene. However, its rate would likely be considerably slower than in highly polar aprotic solvents such as acetone, acetonitrile, or DMSO.

Experimental Protocols

A general methodology for determining the second-order rate constant of the Menschutkin reaction is outlined below.

Objective: To measure the rate of quaternization of triethylamine with ethyl iodide in various solvents at a constant temperature.

Materials:

  • Triethylamine (Et₃N), freshly distilled

  • Ethyl iodide (EtI), freshly distilled and protected from light

  • Solvents of interest (e.g., hexane, acetone, ethanol), high purity and dry

  • Thermostated water bath or reaction block

  • Conductivity meter or a method for titration of iodide ions (e.g., with silver nitrate)

  • Volumetric flasks, pipettes, and reaction vessels

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of triethylamine and ethyl iodide of known concentrations in the chosen solvent. For instance, 0.1 M solutions are a common starting point.

    • All solutions should be prepared in a controlled environment to minimize exposure to moisture.

  • Kinetic Run:

    • Place separate, sealed solutions of the amine and the alkyl halide in a thermostated bath at the desired temperature (e.g., 25 °C) to allow them to reach thermal equilibrium.

    • To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel, also maintained at the constant temperature. The final concentrations of both reactants will be halved (e.g., 0.05 M).

    • Start a timer immediately upon mixing.

  • Monitoring the Reaction Progress:

    • The progress of the reaction can be followed by monitoring the increase in the concentration of the product, tetraethylammonium (B1195904) iodide (Et₄N⁺I⁻), which is an ionic salt.

    • Conductivity Method: As the ionic product forms from neutral reactants, the conductivity of the solution will increase over time. The rate of reaction can be determined by measuring the change in conductivity at regular time intervals. The final conductivity (at infinite time) can be measured after the reaction has gone to completion or estimated from a solution of the pure product at the expected final concentration.

    • Titration Method: At specific time intervals, aliquots of the reaction mixture can be withdrawn and the reaction quenched (e.g., by rapid cooling or dilution). The concentration of the iodide ion (I⁻) produced can then be determined by titration, for example, with a standardized solution of silver nitrate (B79036) (AgNO₃) using an appropriate indicator.

  • Data Analysis:

    • For a second-order reaction with equal initial concentrations of reactants ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t - 1/[A]₀ = kt where [A]t is the concentration of the reactant at time t, and k is the second-order rate constant.

    • A plot of 1/[A]t versus time will yield a straight line with a slope equal to the rate constant, k.

Mandatory Visualization

The following diagram illustrates the effect of solvent polarity on the transition state of the SN2 reaction.

Solvent_Effect_SN2 cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent cluster_energy Reactants_NP R₃N + R'X TS_NP [R₃N⁺---R'---X⁻]‡ (High Energy) Reactants_NP->TS_NP High Ea Reactants_P R₃N + R'X Products_NP R₃R'N⁺X⁻ TS_NP->Products_NP TS_P [R₃N⁺---R'---X⁻]‡ (Stabilized, Lower Energy) Products_P R₃R'N⁺X⁻ Reactants_P->TS_P Low Ea TS_P->Products_P Energy_High Higher Energy Energy_Low Lower Energy

Caption: Solvent stabilization of the SN2 transition state.

Conclusion

The kinetics of the Menschutkin reaction are highly dependent on the solvent. The reaction rate is significantly accelerated in polar solvents, particularly polar aprotic solvents like acetonitrile and DMSO, which are effective at stabilizing the charged transition state without strongly solvating the nucleophile.[3][4] Protic solvents, while polar, can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that can slightly hinder its reactivity compared to aprotic solvents of similar polarity.[5]

Based on its chemical structure (an ether), this compound is a polar aprotic solvent. Its polarity is expected to be relatively low, comparable to other ethers like diethyl ether. Therefore, it would be a more effective solvent for the Menschutkin reaction than non-polar hydrocarbons but would be outperformed by more polar solvents. For researchers in drug development, where understanding reaction kinetics is crucial for process optimization, the choice of solvent is a critical parameter. This compound could be a suitable solvent for reactions requiring moderate polarity and where reactant or product solubility is a consideration. However, for maximizing the rate of reactions with polar transition states, more polar solvents would be preferable.

References

Analysis of Reaction Byproducts When Using 2-Methoxyhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the reaction byproducts of 2-methoxyhexane in common organic reactions remains elusive in publicly available scientific literature. While this guide aims to provide a comparative overview for researchers, scientists, and drug development professionals, the lack of specific experimental data for this compound necessitates a broader discussion centered on analogous ether solvents, namely tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF).

This guide will, therefore, focus on the known byproduct profiles of these established solvents in a widely utilized reaction—the Grignard reaction—to offer a predictive framework for the potential performance of this compound. The information presented is intended to highlight key considerations in solvent selection and to underscore the importance of empirical validation for any new solvent system.

Comparison of Ether Solvents in Grignard Reactions

The Grignard reaction, a cornerstone of carbon-carbon bond formation, is highly sensitive to the choice of solvent. Ethereal solvents are essential for stabilizing the Grignard reagent, but they can also participate in side reactions, leading to the formation of byproducts that can complicate purification and reduce yields.

Table 1: Comparison of Byproduct Formation in Grignard Reactions for Selected Ether Solvents

SolventCommon ByproductsNotes on Performance
Tetrahydrofuran (THF) Wurtz coupling products, unreacted starting materials, and products from reaction with atmospheric moisture.THF is a widely used and effective solvent for Grignard reactions. However, it can be challenging to keep strictly anhydrous, leading to quenching of the Grignard reagent.
2-Methyltetrahydrofuran (2-MeTHF) Reduced levels of Wurtz coupling byproducts compared to THF.[1]2-MeTHF is considered a "greener" alternative to THF, derived from renewable resources. It has been shown to suppress the formation of Wurtz coupling byproducts in certain Grignard reactions.[1]
This compound No specific experimental data on byproduct formation in Grignard reactions is currently available in the reviewed literature.Based on its acyclic ether structure, potential byproducts could include those arising from cleavage of the ether bond under certain conditions or reactions with strong bases. Peroxide formation is also a general concern for ethers.

Potential Byproducts and Side Reactions with Ether Solvents

Several classes of byproducts can arise from reactions involving ether solvents. Understanding these potential side reactions is crucial for optimizing reaction conditions and minimizing impurities.

Wurtz Coupling

A significant side reaction in the formation of Grignard reagents is the Wurtz coupling, where two alkyl halides react in the presence of a metal to form a new carbon-carbon bond. This leads to the formation of a symmetrical alkane as a byproduct.[2][3][4] The choice of solvent can influence the extent of this side reaction. For instance, studies have shown that 2-MeTHF can be superior to THF in suppressing the formation of Wurtz coupling byproducts in benzyl (B1604629) Grignard reactions.[1]

Reaction with Moisture

Grignard reagents are highly reactive towards protic sources, including water. The presence of even trace amounts of moisture in the solvent or on the glassware will lead to the protonation of the Grignard reagent, forming the corresponding alkane and magnesium salts. This is a common source of reduced yields.

Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to air and light.[5][6][7][8][9] While this is primarily a safety concern, the presence of peroxides could potentially lead to unwanted side reactions and the formation of oxidized byproducts. It is standard practice to test for and remove peroxides from ether solvents before use.

Experimental Protocols

Due to the absence of specific protocols for this compound, a general procedure for a Grignard reaction using a generic anhydrous ether is provided below. This protocol should be adapted and optimized for any specific application.

General Protocol for Grignard Reagent Formation and Reaction

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous ether solvent (e.g., diethyl ether, THF)

  • Electrophile (e.g., aldehyde, ketone, or ester)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.

  • Add a small portion of the anhydrous ether to the flask.

  • Dissolve the alkyl or aryl halide in anhydrous ether and add it to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture and the appearance of a cloudy solution. If the reaction does not start, a small crystal of iodine can be added as an initiator.[10]

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

  • Cool the reaction mixture in an ice bath.

  • Dissolve the electrophile in anhydrous ether and add it to the dropping funnel.

  • Add the electrophile solution dropwise to the cooled Grignard reagent at a rate that controls the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (as determined by a suitable analytical method, such as TLC or GC-MS).

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as distillation or chromatography.

Visualizing Reaction Pathways and Workflows

To illustrate the logical flow of a typical Grignard reaction and the potential for byproduct formation, the following diagrams are provided.

Grignard_Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation Alkyl/Aryl Halide Alkyl/Aryl Halide Grignard Reagent Grignard Reagent Alkyl/Aryl Halide->Grignard Reagent + Mg (Ether Solvent) Wurtz Coupling Byproduct Wurtz Coupling Byproduct Alkyl/Aryl Halide->Wurtz Coupling Byproduct Dimerization Mg Mg Adduct Adduct Grignard Reagent->Adduct + Electrophile Alkane (from moisture) Alkane (from moisture) Grignard Reagent->Alkane (from moisture) + H2O Electrophile Electrophile Product Product Adduct->Product Workup

Caption: General pathway of a Grignard reaction and major byproduct formations.

Experimental_Workflow Start Start Reaction Setup Assemble Dry Glassware under Inert Atmosphere Start->Reaction Setup Reagent Preparation Prepare Solutions of Halide and Electrophile Reaction Setup->Reagent Preparation Grignard Formation Initiate and Complete Grignard Reagent Formation Reagent Preparation->Grignard Formation Reaction with Electrophile Add Electrophile to Grignard Reagent Grignard Formation->Reaction with Electrophile Workup Quench Reaction and Extract Product Reaction with Electrophile->Workup Purification Purify Crude Product Workup->Purification Analysis Analyze Product and Byproducts (e.g., GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Grignard synthesis.

Conclusion and Recommendations

The selection of a solvent is a critical parameter in chemical synthesis, directly impacting reaction efficiency, byproduct formation, and overall process sustainability. While this compound presents a potential alternative to traditional ethereal solvents, the current lack of published experimental data on its performance and byproduct profile in common organic reactions, such as the Grignard reaction, is a significant knowledge gap.

For researchers, scientists, and drug development professionals considering this compound as a solvent, it is imperative to conduct thorough experimental validation. This should include:

  • Comparative studies: Benchmarking the performance of this compound against established solvents like THF and greener alternatives like 2-MeTHF under identical reaction conditions.

  • Byproduct analysis: Utilizing analytical techniques such as GC-MS to identify and quantify any byproducts formed.

  • Optimization of reaction conditions: Fine-tuning parameters such as temperature, concentration, and reaction time to maximize yield and minimize byproduct formation.

Until such data becomes available, the information presented on THF and 2-MeTHF can serve as a valuable guide for anticipating potential challenges and for designing robust experimental plans for the evaluation of this compound. The principles of green chemistry encourage the exploration of new, more sustainable solvents, and a thorough understanding of their reactivity is essential for their successful implementation.

References

Confirming the Structure of 2-Methoxyhexane Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, unambiguous structure elucidation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the structure of aliphatic ethers, using 2-methoxyhexane as a representative example.

Data Presentation: NMR Spectral Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, the precise connectivity and stereochemistry of a molecule like this compound can be determined.

Below is a summary of the predicted ¹H and ¹³C NMR spectral data for this compound. This data is essential for the initial assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
-OCH₃ (s, 3H)3.31C-2 (methine)77.5
H-2 (sextet, 1H)3.39-OCH₃ (methyl)56.2
H-3 (m, 2H)1.45C-3 (methylene)39.4
H-4 (m, 2H)1.30C-4 (methylene)28.1
H-1 (d, 3H)1.12C-5 (methylene)22.9
H-6 (t, 3H)0.90C-1 (methyl)19.8
C-6 (methyl)14.1

Note: Data is predicted and may vary slightly from experimental values.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for the acquisition of high-resolution 1D and 2D NMR spectra is crucial for the successful structural elucidation of this compound derivatives.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: 16 ppm

3. ¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Spectral width: 240 ppm

4. 2D NMR Spectroscopy (for complex derivatives):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is key for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.

Comparison with Alternative Techniques

While NMR is a powerful tool, other spectroscopic methods can provide complementary information for structure confirmation.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires larger sample amounts, more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separating mixtures, provides molecular weight.Isomers can have similar fragmentation patterns, does not provide detailed stereochemical information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, inexpensive, good for identifying functional groups.Provides limited information on the overall molecular structure, not suitable for complex mixtures.

Mandatory Visualization

The following diagrams illustrate the workflow for confirming the structure of a this compound derivative using NMR and the logical relationship between different spectroscopic techniques.

G cluster_0 NMR Analysis Workflow Sample Sample Preparation H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation TwoD_NMR->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

G cluster_1 Spectroscopic Techniques Comparison NMR NMR Spectroscopy (Detailed Structure) Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure Primary Method GCMS GC-MS (Molecular Weight & Fragments) GCMS->Confirmed_Structure Supportive Data FTIR FTIR Spectroscopy (Functional Groups) FTIR->Confirmed_Structure Supportive Data

Caption: Relationship between analytical techniques.

The Enigmatic Option: A Cost-Benefit Analysis of 2-Methoxyhexane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, solvent selection is a critical decision that profoundly impacts the efficiency, cost, and environmental footprint of a synthetic process. While common solvents like hexane (B92381) and tetrahydrofuran (B95107) (THF) are well-characterized, the exploration of novel, potentially advantageous alternatives is a continuous pursuit. This guide provides a cost-benefit analysis of the lesser-known solvent, 2-Methoxyhexane, in comparison to established and greener alternatives.

Due to a notable scarcity of published research and supplier availability for this compound, this analysis will primarily focus on a comparative assessment of its predicted properties against the widely used solvents: n-Hexane, Tetrahydrofuran (THF), and the increasingly popular green solvent, 2-Methyltetrahydrofuran (2-MeTHF). The available data for these alternatives will serve as a benchmark for evaluating the potential viability of this compound, should it become more readily accessible.

Executive Summary

This compound, a seven-carbon ether, remains a largely unexplored solvent in synthetic chemistry. Based on its structure, it is anticipated to possess properties intermediate between the non-polar alkanes and more polar ethers, suggesting potential utility in reactions requiring moderate polarity and specific solubility characteristics. However, the current lack of commercial availability and documented applications presents a significant barrier to its adoption. In contrast, n-Hexane and THF are staples in the laboratory with well-understood performance and established supply chains. 2-MeTHF has emerged as a compelling bio-based alternative, offering a more favorable safety and environmental profile with comparable or, in some cases, superior performance to traditional solvents.

Data Presentation: A Comparative Overview

The following tables summarize the key physical properties and approximate costs of this compound and its alternatives. The data for this compound is largely computed, reflecting the absence of extensive experimental characterization.

Table 1: Physical and Chemical Properties

PropertyThis compoundn-HexaneTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 25246-71-3[1][2]110-54-3109-99-996-47-9
Molecular Formula C7H16O[3]C6H14C4H8OC5H10O
Molecular Weight 116.20 g/mol [3]86.18 g/mol 72.11 g/mol 86.13 g/mol
Boiling Point N/A69 °C66 °C78-80 °C[4]
Melting Point N/A-95 °C-108.4 °C-136 °C[4]
Density N/A0.659 g/mL at 25 °C0.889 g/mL at 25 °C0.86 g/mL at 25 °C[4]
Solubility in Water N/AInsolubleMiscible15 g/100 mL at 25 °C
Flash Point N/A-23 °C-14 °C-11 °C

Table 2: Cost Comparison

SolventGradeApproximate Price (per Liter)
This compound N/ANot Commercially Available
n-Hexane ACS Grade$48 - $120[5][6]
Tetrahydrofuran (THF) ACS Grade$72 - $171[7][8]
2-Methyltetrahydrofuran (2-MeTHF) Anhydrous, ≥99%$218 - $319[4][9]

Experimental Protocols

Given the lack of published synthetic applications for this compound, this section provides representative protocols for reactions where this solvent or its alternatives might be employed.

Protocol 1: Grignard Reaction in an Ethereal Solvent (THF or 2-MeTHF)

Grignard reagents are incompatible with protic solvents, making ethers a common choice.[10]

Objective: To prepare a Grignard reagent and perform a subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings

  • Anhydrous ethereal solvent (THF or 2-MeTHF)

  • Alkyl or aryl halide

  • Electrophile (e.g., aldehyde, ketone, or ester)

  • Iodine crystal (for initiation)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

  • A small crystal of iodine is added to the flask.

  • The system is purged with dry nitrogen.

  • A solution of the alkyl or aryl halide in the anhydrous ethereal solvent is added dropwise via the dropping funnel. The reaction is initiated, as indicated by a color change and gentle refluxing.

  • After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux until the magnesium is consumed.

  • The solution of the electrophile in the same anhydrous solvent is added dropwise at a controlled temperature (typically 0 °C or room temperature).

  • The reaction is stirred until completion, monitored by a suitable technique (e.g., TLC or GC-MS).

  • The reaction is quenched by the slow addition of the anhydrous workup solution.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by an appropriate method (e.g., distillation or column chromatography).

Protocol 2: Lithiation Reaction in an Ethereal Solvent (THF or 2-MeTHF)

Organolithium reagents are highly reactive and require aprotic, non-reactive solvents.[11]

Objective: To perform a directed ortho-metalation followed by electrophilic quench.

Materials:

  • Aromatic substrate with a directing group (e.g., anisole)

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous ethereal solvent (THF or 2-MeTHF)

  • Electrophile (e.g., carbon dioxide, alkyl halide)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a septum is charged with the aromatic substrate and the anhydrous ethereal solvent.

  • The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • The organolithium reagent is added dropwise via syringe.

  • The reaction mixture is stirred at -78 °C for a specified time to allow for complete lithiation.

  • The electrophile is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with the anhydrous workup solution.

  • The product is extracted into an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is evaporated.

  • The crude product is purified.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical synthesis and a conceptual signaling pathway for solvent selection.

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Reagent Prep Reagent Prep Reagent Addition Reagent Addition Reagent Prep->Reagent Addition Solvent Selection Solvent Selection Solvent Selection->Reagent Addition Informs Glassware Prep Glassware Prep Glassware Prep->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis

Caption: A generalized workflow for a chemical synthesis.

G Reaction Type Reaction Type Solvent Choice Solvent Choice Reaction Type->Solvent Choice Substrate Solubility Substrate Solubility Substrate Solubility->Solvent Choice Reagent Compatibility Reagent Compatibility Reagent Compatibility->Solvent Choice Cost Cost Cost->Solvent Choice Safety Profile Safety Profile Safety Profile->Solvent Choice Environmental Impact Environmental Impact Environmental Impact->Solvent Choice

Caption: Key factors influencing solvent selection in synthesis.

Conclusion: The Path Forward

The analysis reveals that this compound is currently a chemical curiosity rather than a practical solvent for routine synthesis. Its potential benefits, such as potentially unique solubility properties, are overshadowed by its lack of availability and supporting experimental data.

For researchers seeking alternatives to traditional solvents, 2-Methyltetrahydrofuran (2-MeTHF) presents a well-documented and increasingly accessible option. While its cost is higher than that of hexane and THF, its derivation from renewable feedstocks, favorable safety profile, and robust performance in a variety of reactions make it a strong candidate for sustainable chemical synthesis.[12]

Future research into the synthesis and application of this compound could be valuable. Should it become commercially viable, a thorough experimental evaluation of its performance against established solvents will be necessary to determine its place in the synthetic chemist's toolkit. Until then, the focus for green and efficient synthesis will likely remain on optimizing processes with well-characterized and readily available solvents like 2-MeTHF.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxyhexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. 2-Methoxyhexane, a flammable and potentially harmful chemical, requires specific procedures for its disposal to mitigate risks. This guide provides essential safety and logistical information, offering a clear, step-by-step process for the proper disposal of this compound.

Key Safety and Physical Properties
PropertyData
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point Data not available
Flash Point Data not available
Oral LD50 Data not available
Dermal LD50 Data not available
Inhalation LC50 Data not available

Standard Operating Procedure for this compound Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound, drawing from established guidelines for hazardous and peroxide-forming chemical waste.

I. Pre-Disposal Preparations & Peroxide Management
  • Inventory Management : Due to the risk of peroxide formation, it is crucial to manage the lifecycle of this compound containers.

    • Upon receipt, label the container with the date it was received.

    • When the container is first opened, prominently mark it with the opening date.[1][2]

    • It is recommended to dispose of opened containers of peroxide-forming chemicals within 6 months.[1][2] Unopened containers should ideally be disposed of within one year.[2]

  • Visual Inspection for Peroxides : Before handling for disposal, visually inspect the container.

    • Caution : If you observe crystal formation, discoloration, or a precipitate, do not handle the container.[1][3] These may be signs of dangerous peroxide levels. In such cases, contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste contractor immediately.[1]

II. Waste Collection and Labeling
  • Container Selection : Collect this compound waste in a designated, chemically compatible container.[4][5]

    • The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[6][7]

    • Avoid using food containers for hazardous waste storage.[5]

  • Waste Segregation : Do not mix this compound with incompatible waste streams. Store it separately from acids and oxidizing agents.[5]

  • Labeling : Proper labeling is critical for safe disposal. Affix a hazardous waste tag to the container with the following information clearly written:[4][5]

    • The words "Hazardous Waste".[4][5]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • An accurate estimation of the quantity of the waste.

    • The date the waste was generated (when the first drop was added to the container).[4]

    • The location of origin (e.g., laboratory room number).[4]

    • The name and contact information of the principal investigator or responsible person.[4]

    • Check the appropriate hazard pictograms (e.g., flammable).[4]

III. Storage and Disposal
  • Storage Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • This area should be away from sources of ignition, heat, and direct sunlight.[3]

    • Ensure the container is kept closed except when adding waste.[6][7]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[6]

  • Arranging for Pickup : Once the waste container is full or has reached its storage time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

    • Submit a completed hazardous waste information form as required by your institution.[4]

    • Never dispose of this compound down the drain or in regular trash.[4][8]

Disposal Workflow

G cluster_prep Pre-Disposal & Handling cluster_collection Waste Collection & Labeling cluster_disposal Storage & Final Disposal start Start: Have this compound for Disposal date_check Label container with 'Received' and 'Opened' dates start->date_check inspect Visually inspect container for crystals or precipitate date_check->inspect crystals_found Crystals or precipitate found? inspect->crystals_found no_crystals No crystals found crystals_found->no_crystals No contact_ehs STOP! Do not handle. Contact EHS immediately. crystals_found->contact_ehs Yes collect_waste Collect waste in a compatible, sealed container no_crystals->collect_waste label_waste Attach a complete Hazardous Waste Tag collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste request_pickup Request waste pickup from EHS or licensed contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methoxyhexane

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1][2] Based on data for similar compounds, it should be treated as potentially harmful if swallowed.[1][2] It is crucial to handle this chemical with care, avoiding contact with skin, eyes, and inhalation of vapors.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the primary defense against chemical exposure. When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield to protect against splashes.[1] Standard safety glasses do not provide adequate protection.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection : A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.[3] In case of significant splash risk, chemical-resistant coveralls are recommended. Always wear closed-toe shoes.[4]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
IUPAC NameThis compound
CAS Number25246-71-3
InChIKeyOVLZCXHCJCDIJB-UHFFFAOYSA-N
Canonical SMILESCCCCC(C)OC

(Data sourced from PubChem CID 12346042)[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Clear the work area of all ignition sources, such as open flames, hot surfaces, and spark-producing equipment.[1][2][3]

    • Verify that safety equipment, including an eyewash station and safety shower, is accessible and functional.[7]

    • Don all required PPE as specified above.

  • Handling and Use :

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

    • Use only non-sparking tools when opening or handling containers.[1]

    • Keep the container tightly closed when not in use.[1][2][3]

    • Avoid breathing vapors or mists.[7][9]

    • Wash hands thoroughly after handling the chemical.[1][7]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel from the area.

    • Eliminate all ignition sources.

    • Contain the spill using a liquid-absorbent material like Chemizorb® or diatomite.[1][6]

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the affected area thoroughly.

    • Do not allow the product to enter drains or waterways.[1][3]

First Aid Measures
  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician.[1][6][7]

  • If on Skin : Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower.[1][2]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][7]

Disposal Plan

All waste materials, including unused this compound and contaminated absorbents, must be treated as hazardous waste.

  • Collect all chemical waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the waste through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[1][7]

  • Do not dispose of this compound down the drain or with general laboratory trash.

Workflow for Handling this compound

G prep 1. Preparation - Verify Fume Hood - Remove Ignition Sources - Check Safety Equipment - Don PPE handling 2. Handling - Ground Equipment - Use Non-Sparking Tools - Keep Container Closed - Avoid Inhalation/Contact prep->handling Proceed storage Store Securely - Tightly Closed - Well-Ventilated Area - Away from Heat handling->storage After Use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure disposal 3. Disposal - Collect in Labeled Container - Use Approved Waste Service - Follow Regulations handling->disposal Waste Generated end_process End of Process storage->end_process spill_response Spill Response - Evacuate & Ventilate - Use Absorbent Material - Collect for Disposal spill->spill_response Activate Protocol spill_response->disposal first_aid First Aid - Skin: Rinse with Water - Eyes: Rinse with Water - Ingestion: Call Poison Center - Inhalation: Fresh Air exposure->first_aid Immediate Action disposal->end_process

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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